Product packaging for Quinaprilat hydrochloride(Cat. No.:)

Quinaprilat hydrochloride

Cat. No.: B12362459
M. Wt: 446.9 g/mol
InChI Key: YQJDLRLEBDSBCP-ZAFWUOJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinaprilat hydrochloride is a useful research compound. Its molecular formula is C23H27ClN2O5 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O5 B12362459 Quinaprilat hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1

InChI Key

YQJDLRLEBDSBCP-ZAFWUOJLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinaprilat Hydrochloride on Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinapril hydrochloride is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat. Quinaprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of quinaprilat on ACE, including its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these properties.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloprotease that plays a central role in this pathway. ACE has two homologous catalytic domains: the N-domain and the C-domain. While both domains are catalytically active, the C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.

Quinaprilat's Mechanism of Action on ACE

Quinaprilat functions as a competitive inhibitor of ACE, binding to the active site of both the N- and C-domains with high affinity. This binding prevents the interaction of the natural substrate, angiotensin I, with the enzyme, thereby blocking its conversion to angiotensin II. The inhibition of ACE by quinaprilat leads to a decrease in circulating levels of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. Furthermore, the inhibition of bradykinin degradation by quinaprilat contributes to its antihypertensive effect.

Binding Kinetics and Inhibitory Potency

The inhibitory potency of quinaprilat on ACE has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In studies using plasma from rats, quinaprilat demonstrated potent inhibition of ACE with the following IC50 values[1]:

ACE SourceIC50 Value (nM)
Plasma0.033 - 0.036
Lung Homogenate0.21 - 0.27

These low nanomolar IC50 values highlight the high affinity of quinaprilat for the angiotensin-converting enzyme.

Structural Interactions with the ACE Active Site

The binding of quinaprilat to the active site of ACE involves a series of specific interactions with key amino acid residues. X-ray crystallography studies of the quinaprilat-ACE complex have provided detailed insights into this molecular recognition.

Within the C-domain active site , which is the primary target for blood pressure regulation, quinaprilat's carboxylate group forms a crucial ionic bond with the positively charged zinc ion (Zn²⁺) located at the catalytic center. This interaction is a hallmark of many ACE inhibitors. Additionally, hydrogen bonds and hydrophobic interactions with surrounding amino acid residues further stabilize the binding. Key interacting residues in the C-domain include:

  • Zinc-coordinating residues: His383, His387, and Glu411 directly coordinate with the zinc ion.

  • S1 subsite: Residues such as Ala354, Glu384, and Tyr523 form a pocket that accommodates the phenylpropyl group of quinaprilat.

  • S2' subsite: Residues like Gln281, Lys511, and Tyr520 interact with the tetrahydroisoquinoline moiety of quinaprilat.

In the N-domain active site , quinaprilat also establishes a network of interactions. While there is a high degree of homology between the N- and C-domain active sites, subtle differences in amino acid composition lead to variations in inhibitor binding. The key interacting residues in the N-domain include:

  • Zinc-coordinating residues: His361, His365, and Glu389.

  • S1 subsite: Residues such as Ala332 and Tyr501.

  • S2' subsite: Residues like Gln259 and His491.

Pharmacokinetics of Quinapril and Quinaprilat

The clinical efficacy of quinapril is dependent on its conversion to quinaprilat. The pharmacokinetic profiles of both the prodrug and its active metabolite have been well-characterized.

ParameterQuinaprilQuinaprilat
Time to Peak (Tmax) ~1 hour[1]~2 hours[1]
Elimination Half-life (t½) ~0.8 hours[1]~1.9 - 3 hours[1]
Plasma Clearance 1850 mL/min[1]220 mL/min[1]
Protein Binding ~97%~97%
Route of Elimination Primarily renal excretion of metabolitesPrimarily renal excretion (up to 96% of IV dose)

Experimental Protocols

The following sections detail the methodologies employed in the characterization of quinaprilat's interaction with ACE.

ACE Inhibition Assay (IC50 Determination)

A common method to determine the IC50 value of an ACE inhibitor is a fluorescence-based assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-p-nitro-Phe-Pro-OH)

  • Quinaprilat hydrochloride

  • Tris buffer (0.150 M, pH 8.3) containing 1.125 M NaCl

  • Enzyme buffer (0.150 M Tris buffer, pH 8.3) containing 0.1 mM ZnCl2

  • 96-well microplate (black)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of quinaprilat in ultrapure water and create a series of dilutions to be tested.

  • In a 96-well microplate, add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells.

  • Add 40 µL of the different quinaprilat dilutions to the sample wells. Add 40 µL of ultrapure water to the control wells.

  • Add 80 µL of ultrapure water to the blank wells.

  • Initiate the enzymatic reaction by adding 160 µL of the substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the quinaprilat concentration and fitting the data to a sigmoidal dose-response curve.[2][3]

X-ray Crystallography of the Quinaprilat-ACE Complex

Determining the three-dimensional structure of the quinaprilat-ACE complex is achieved through X-ray crystallography. This typically involves co-crystallization of the protein and the inhibitor.

General Protocol:

  • Protein Purification: Human testicular ACE (tACE), which is nearly identical to the C-domain of somatic ACE, is expressed and purified to homogeneity.

  • Complex Formation: The purified ACE is incubated with a molar excess of quinaprilat to ensure saturation of the active site.

  • Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) at a constant temperature. This involves mixing the complex with a precipitant solution containing salts, polymers (like PEG), and buffers at different concentrations.

  • Crystal Harvesting and Data Collection: Once suitable crystals have grown, they are cryo-protected and flash-frozen in liquid nitrogen. The crystals are then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model of the protein and the inhibitor is then built into the electron density map and refined to obtain the final, high-resolution three-dimensional structure.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat Quinaprilat Hydrochloride Quinaprilat->ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention (Kidney) Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat on ACE.

Experimental Workflow: ACE Inhibition Assay

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - ACE Solution - Quinaprilat Dilutions - Substrate Solution start->prepare_reagents plate_setup Plate Setup (96-well): - Add ACE to Control/Sample Wells - Add Quinaprilat to Sample Wells - Add Water to Control/Blank Wells prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add Substrate to All Wells plate_setup->initiate_reaction incubate Incubate at 37°C for 30 min initiate_reaction->incubate read_fluorescence Read Fluorescence (Ex: 350nm, Em: 420nm) incubate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 (Dose-Response Curve) calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of quinaprilat in an ACE inhibition assay.

Logical Relationship: Quinaprilat Binding to ACE Active Site

Quinaprilat_Binding Quinaprilat Quinaprilat - Phenylpropyl Group - Tetrahydroisoquinoline Moiety - Carboxylate Group Interactions Binding Interactions Quinaprilat->Interactions forms ACE_Active_Site ACE Active Site (C-Domain) Zn²⁺ S1 Subsite S2' Subsite Residues Interacting Residues - His383, His387, Glu411 - Ala354, Glu384, Tyr523 - Gln281, Lys511, Tyr520 ACE_Active_Site->Residues composed of Interactions->ACE_Active_Site within

Caption: Key interactions between quinaprilat and the ACE C-domain active site.

References

A Technical Guide to the Synthesis and Chemical Properties of Quinaprilat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril hydrochloride is the hydrochloride salt of quinapril, an ethyl ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] Following oral administration, quinapril is rapidly de-esterified in the body to its principal and active metabolite, quinaprilat.[1][3] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1][4] This inhibition leads to vasodilation and is the primary mechanism behind its efficacy in treating hypertension and congestive heart failure.[5][6]

This technical guide provides an in-depth overview of the synthesis of quinapril hydrochloride and the chemical and physical properties of both the prodrug and its active metabolite, quinaprilat. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Synthesis of Quinapril Hydrochloride

The synthesis of quinapril hydrochloride typically involves the coupling of two key intermediates, followed by the removal of a protecting group and salt formation. A common method involves reacting an N-carboxyanhydride derivative with a protected tetrahydroisoquinoline-3-carboxylic acid ester.[7][8] This approach yields a protected quinapril intermediate, which is then deprotected and treated with hydrochloric acid to produce the final amorphous quinapril hydrochloride salt in high yield.[8][9]

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection & Salt Formation A (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)- 4-phenyl-butyric acid ethyl ester C Quinapril tert-butyl ester (Protected Intermediate) A->C  Acid Catalyst (e.g., HOAc) Toluene, 25-35°C B (3S)-1,2,3,4-tetrahydro-isoquinoline- 3-carboxylic acid tert-butyl ester B->C  Acid Catalyst (e.g., HOAc) Toluene, 25-35°C D Quinapril Hydrochloride (Final Product) C->D Anhydrous HCl Aprotic Solvent (e.g., Toluene) Room Temperature

Caption: General synthesis pathway for Quinapril Hydrochloride.

Experimental Protocol: Synthesis of Amorphous Quinapril Hydrochloride

The following protocol is a representative synthesis adapted from patent literature.[7][8]

  • Coupling Reaction:

    • To a suitable reactor, charge (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester (THIQ tert-butyl ester) and a solvent such as toluene.

    • Add a catalytic amount of a weak acid, like acetic acid.

    • Slowly add a solution of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester in toluene to the reactor.

    • Maintain the reaction temperature between 25°C and 35°C. Carbon dioxide will be generated during the reaction.

    • Stir the mixture until the conversion of the THIQ tert-butyl ester to quinapril tert-butyl ester is substantially complete (e.g., >99.9%), as monitored by a suitable chromatographic method (e.g., HPLC).

    • Cool the reaction mixture to between 15°C and 25°C.

  • Deprotection and Salt Formation:

    • To the resulting solution of quinapril tert-butyl ester, introduce anhydrous hydrochloric acid. This can be done by bubbling HCl gas or adding a solution of HCl in a suitable solvent.

    • The reaction is carried out at approximately room temperature in an aprotic or protic solvent (e.g., toluene, acetic acid).

    • The removal of the tert-butyl protecting group yields quinapril hydrochloride in solution.

  • Isolation and Purification:

    • Add an anti-solvent, such as acetone, to the solution to precipitate the product.

    • Cool the mixture to a temperature between 0°C and 10°C for at least 2 hours to ensure complete crystallization.

    • Isolate the crystalline solvate of quinapril hydrochloride by filtration (e.g., centrifugation).

    • Wash the crystals with cold acetone.

    • The isolated solvate can be recrystallized from a polar aprotic solvent, such as acetonitrile, and subsequently dried under vacuum. During the drying process, the crystalline solvate is converted to amorphous quinapril hydrochloride.

Quinaprilat: The Active Metabolite

Quinaprilat is the biologically active form of the drug, responsible for ACE inhibition.[4] It is a dicarboxylic acid formed in vivo by the hydrolysis of the ethyl ester group of quinapril.[4] This conversion can also be achieved in a laboratory setting through standard ester hydrolysis (saponification) methods.

G Quinapril Quinapril (Prodrug) C₂₅H₃₀N₂O₅ Quinaprilat Quinaprilat (Active Metabolite) C₂₃H₂₆N₂O₅ Quinapril->Quinaprilat Hydrolysis (in vivo or chemical) - C₂H₅OH

Caption: Conversion of Quinapril to its active form, Quinaprilat.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of both quinapril hydrochloride and quinaprilat is essential for formulation development, stability testing, and ensuring bioavailability.

Quantitative Data Summary

The key quantitative properties are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Quinapril Hydrochloride

Property Value References
Molecular Formula C₂₅H₃₀N₂O₅ · HCl [1]
Molecular Weight 475.0 g/mol [5][10]
Appearance White to off-white amorphous powder [1][2]
Melting Point 120-130 °C [5][11]
Solubility Freely soluble in aqueous solvents [1][2]
H₂O: ≥ 50 mg/mL [3]
DMSO: ≥ 100 mg/mL [3]
pKa (Strongest Basic) 5.2 (Predicted) [6][12]

| logP | 1.96 (Predicted) |[12] |

Table 2: Physicochemical Properties of Quinaprilat

Property Value References
Molecular Formula C₂₃H₂₆N₂O₅ [4][13]
Molecular Weight 410.5 g/mol [4]
Appearance Crystalline Solid [13]
Melting Point 166-168 °C [13]
Solubility DMSO: ≥ 23 mg/mL [13]
pKa (Strongest Acidic) 3.7 (Predicted for Quinapril) [6][12]

| XLogP3 | 0.5 |[4] |

Stability and Degradation

Quinapril hydrochloride is known to be unstable, particularly in the presence of elevated humidity and temperature.[14] It undergoes two primary degradation pathways:

  • Hydrolysis: The ester group is hydrolyzed to form the active diacid, quinaprilat.[15]

  • Intramolecular Cyclization: An intramolecular reaction leads to the formation of a diketopiperazine derivative, an inactive impurity.[15][16]

The formation of these degradation products is a critical consideration for the formulation and storage of pharmaceutical products containing quinapril hydrochloride.[2][16]

G A Quinapril Hydrochloride B Quinaprilat (Hydrolysis Product) A->B Hydrolysis (Humidity, Temp) C Diketopiperazine (Cyclization Product) A->C Intramolecular Cyclization (Temp)

Caption: Primary degradation pathways of Quinapril Hydrochloride.

Experimental Protocols for Characterization

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol outlines a general method for assessing the stability of quinapril hydrochloride in the presence of excipients, based on published studies.[14]

  • Standard Solution Preparation:

    • Prepare stock standard solutions of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative (e.g., ~10⁻⁴ mole/L) by dissolving accurately weighed amounts in methanol.

    • Store stock solutions in the dark at 2-8°C.

    • Prepare mixed working standard solutions by diluting the stock solutions in methanol for calibration.

  • Sample Preparation:

    • Prepare binary mixtures of quinapril hydrochloride with a selected excipient (e.g., lactose, magnesium stearate) in a defined ratio (e.g., 1:4).

    • Homogenize the mixtures.

  • Forced Degradation (Aging Test):

    • Place the prepared samples in controlled environment chambers at specified conditions (e.g., 318 K / 76.4% Relative Humidity and 318 K / 0% Relative Humidity).

    • Withdraw samples at predetermined time intervals for analysis.

  • HPLC Analysis:

    • Mobile Phase: Prepare a phosphate buffer solution (e.g., pH 2.0). The mobile phase could be a gradient or isocratic mixture of this buffer with an organic solvent like acetonitrile.

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Detection: Set the UV detector to an appropriate wavelength for quantifying all three compounds.

    • Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Quantify the amounts of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative in each sample by comparing peak areas to the calibration curve generated from the standard solutions.

    • Determine the degradation kinetics by plotting the concentration of quinapril hydrochloride versus time. The decomposition often follows a first-order reaction model.[15]

G cluster_workflow HPLC Stability Analysis Workflow prep Sample Preparation (Drug + Excipient Mixtures) stress Incubation / Stress Conditions (Controlled Temp & Humidity) prep->stress hplc HPLC Analysis (Separation & Detection) stress->hplc data Data Processing (Peak Integration & Quantification) hplc->data results Kinetic Analysis (Determine Degradation Rate) data->results

Caption: Experimental workflow for HPLC-based stability studies.

References

Quinaprilat: An In-depth Technical Guide on the Active Metabolite of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. It delves into its pharmacokinetics, mechanism of action, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Quinapril is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril in the management of hypertension and heart failure.[2][3] Its mechanism of action centers on the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3] This guide will explore the core scientific principles of quinaprilat, from its formation to its pharmacological effects.

Physicochemical and Pharmacokinetic Properties

The biotransformation of quinapril to quinaprilat is a critical step for its therapeutic activity. The physicochemical and pharmacokinetic properties of both compounds are summarized below.

Table 1: Physicochemical Properties of Quinapril and Quinaprilat
PropertyQuinaprilQuinaprilatReference(s)
Molecular Formula C25H30N2O5C23H26N2O5[4][5]
Molecular Weight 438.5 g/mol 410.5 g/mol [4][5]
LogP 1.20.5[4][5]
Topological Polar Surface Area 95.9 Ų106.94 Ų[4][6]
Hydrogen Bond Donors Not Specified3[6]
Hydrogen Bond Acceptors Not Specified7[6]
Rotatable Bonds Not Specified9[6]
Table 2: Pharmacokinetic Parameters of Quinapril and Quinaprilat
ParameterQuinaprilQuinaprilatReference(s)
Time to Peak Plasma Concentration (Tmax) < 1 hour~2.5 hours[4]
Plasma Protein Binding ~97%~97%[3]
Elimination Half-life Not Specified~2-3 hours (initial phase), ~25 hours (terminal phase)[4][7]
Route of Elimination Primarily metabolizedPrimarily renal excretion (up to 96% of an IV dose)[4]
Bioavailability of Quinapril 50-80%-[4]

Mechanism of Action: ACE Inhibition

Quinaprilat exerts its pharmacological effects by potently and competitively inhibiting ACE. This enzyme is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[3] Furthermore, ACE is also involved in the degradation of bradykinin, a vasodilator.[8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The inhibition of ACE by quinaprilat disrupts the RAAS cascade, leading to:

  • Decreased Angiotensin II levels: This results in reduced vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance.

  • Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex. This, in turn, reduces sodium and water retention and promotes potassium retention.

  • Increased Bradykinin levels: By inhibiting the degradation of bradykinin, quinaprilat potentiates its vasodilatory effects.[8]

The following diagram illustrates the metabolic activation of quinapril and the mechanism of ACE inhibition by quinaprilat.

Quinapril_Metabolism_and_ACE_Inhibition cluster_metabolism Metabolic Activation cluster_ace_inhibition Mechanism of ACE Inhibition Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hepatic Esterase ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat->ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Metabolic activation of quinapril and its inhibitory effect on ACE.
Interaction with Bradykinin and Substance P Signaling

The inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the antihypertensive effect through vasodilation.[8] Substance P, another peptide metabolized by ACE, is also affected. The interplay between ACE inhibitors, bradykinin, and substance P is complex and can influence various physiological responses, including pain and inflammation.[9][10]

The following diagram depicts the signaling pathway affected by ACE inhibition.

ACE_Inhibition_Signaling_Pathway cluster_raas Renin-Angiotensin-Aldosterone System cluster_kinin Kinin-Kallikrein System cluster_substancep Substance P Pathway AngiotensinI Angiotensin I AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Degradation Vasodilation Vasodilation B2R->Vasodilation NO_PGI2 NO & PGI2 Production B2R->NO_PGI2 SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R SubstanceP->ACE Degradation Neurotransmission Neurotransmission (Pain, Inflammation) NK1R->Neurotransmission Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition

Signaling pathways modulated by quinaprilat-mediated ACE inhibition.

Experimental Protocols

The evaluation of quinaprilat's efficacy involves a range of in vitro and in vivo experimental protocols.

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of quinaprilat against ACE.

Methodology (using Hippuryl-Histidyl-Leucine - HHL as substrate): [1]

  • Reagent Preparation:

    • Prepare a solution of rabbit lung ACE (e.g., 100 mU/mL) in a suitable buffer (e.g., 0.1 M sodium borate buffer with 0.3 M NaCl, pH 8.3).

    • Prepare a solution of the substrate HHL (e.g., 5 mM) in the same buffer.

    • Prepare various concentrations of quinaprilat.

    • Prepare a stopping solution (e.g., 1 M HCl).

    • Prepare an extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with varying concentrations of quinaprilat (or buffer for control) at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping solution.

    • Extract the hippuric acid (HA) formed into the organic solvent by vortexing and centrifugation.

    • Measure the absorbance of the organic layer containing HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each quinaprilat concentration using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the quinaprilat concentration and determine the IC50 value from the resulting dose-response curve.

Alternative Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) can also be used as a substrate, where the decrease in absorbance at 340 nm upon hydrolysis is monitored.[11][12]

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effect of quinaprilat in a genetic model of hypertension.

Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Blood Pressure Measurement:

    • Acclimatize the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.[13]

  • Drug Administration:

    • Administer quinapril orally by gavage at various doses. A vehicle control group should be included.

  • Post-Dose Monitoring:

    • Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each treatment group at each time point.

    • Compare the blood pressure reduction between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Experimental and logical Workflows

The development and evaluation of an ACE inhibitor like quinaprilat follow a structured workflow, from initial screening to in vivo efficacy studies.

The following diagram outlines a typical experimental workflow for evaluating a potential ACE inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials TargetID Target Identification (ACE) CompoundScreening Compound Library Screening TargetID->CompoundScreening HitValidation Hit Validation & Lead Identification CompoundScreening->HitValidation IC50 IC50 Determination HitValidation->IC50 TissueBinding Tissue Binding Assays (e.g., lung, kidney) IC50->TissueBinding AnimalModel Animal Model of Hypertension (e.g., SHR) TissueBinding->AnimalModel PK_PD Pharmacokinetic/ Pharmacodynamic Studies AnimalModel->PK_PD DoseResponse Dose-Response Relationship PK_PD->DoseResponse Toxicity Toxicology Studies DoseResponse->Toxicity PhaseI Phase I (Safety & Dosage) Toxicity->PhaseI PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII

Experimental workflow for the evaluation of an ACE inhibitor.

Conclusion

Quinaprilat, the active metabolite of quinapril, is a potent and effective ACE inhibitor that plays a crucial role in the management of cardiovascular diseases. Its well-characterized pharmacokinetic profile and mechanism of action provide a solid foundation for its clinical use. The experimental protocols detailed in this guide offer a framework for the continued research and development of novel ACE inhibitors. A thorough understanding of the intricate signaling pathways affected by quinaprilat is essential for optimizing its therapeutic benefits and exploring new applications. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the field of cardiovascular pharmacology.

References

Preclinical Pharmacology of Quinaprilat Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies from preclinical investigations.

Introduction

Quinapril hydrochloride is an orally active, non-sulfhydryl prodrug that is rapidly de-esterified in the body to its principal and pharmacologically active metabolite, quinaprilat.[1][2][3][4] Quinaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] Its therapeutic effects in treating hypertension and heart failure stem primarily from this enzymatic inhibition.[3][5] This document focuses on the preclinical data that has elucidated the pharmacological profile of quinaprilat.

Mechanism of Action

Quinaprilat exerts its pharmacological effects by competitively inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][5][6][7] Angiotensin II is a primary regulator of blood pressure, causing vasoconstriction, stimulating the release of aldosterone (which promotes sodium and water retention), and inducing vascular smooth muscle cell proliferation.[3][6][7]

By inhibiting ACE, quinaprilat leads to:

  • Reduced formation of Angiotensin II: This results in vasodilation and a decrease in total peripheral vascular resistance, thereby lowering blood pressure.[1][2]

  • Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to lower aldosterone secretion, which in turn promotes natriuresis and a mild diuresis, contributing to the blood pressure-lowering effect.[2][6][7]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the therapeutic effects of quinaprilat through vasodilation.[3][7]

The antihypertensive activity of quinaprilat is strongly correlated with the inhibition of tissue ACE, particularly in the vasculature, rather than just plasma ACE.[1][8]

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  degradation Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE  inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Preclinical Pharmacodynamics

The pharmacodynamic effects of quinapril and its active metabolite, quinaprilat, have been extensively studied in various animal models.

Antihypertensive Efficacy

Quinapril has demonstrated significant antihypertensive effects in both high-renin and normal-renin models of hypertension.[1][2][9] It effectively lowers blood pressure in 2-kidney, 1-clip renal hypertensive rats (2K-RHR), spontaneously hypertensive rats (SHR), and diuretic-treated dogs.[1][2][9][10] However, consistent with its mechanism of action, quinapril shows little to no effect in low-renin models, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.[1][2][9] In comparative studies, the antihypertensive potency and duration of action of quinapril were found to be comparable to or greater than enalapril and significantly stronger than captopril in rat models.[10] No tolerance to the antihypertensive effects was observed in spontaneously hypertensive rats after 14 consecutive days of treatment.[1][11]

Hemodynamic Effects

In hemodynamic studies in dogs, quinapril was shown to decrease total peripheral and renal vascular resistance.[2][9] At doses that did not significantly alter mean arterial blood pressure, quinaprilat produced natriuresis and mild diuresis.[2][9]

Cardiac Effects

Preliminary data from studies in cardiomyopathic hamsters suggest that quinapril can prevent the decline in left ventricular contractile function and slow the progression of left ventricular failure.[1][11]

Quantitative Pharmacodynamic Data
Animal ModelRoute of AdministrationDose RangeKey Pharmacodynamic EffectReference(s)
2-Kidney, 1-Clip Renal Hypertensive RatsOral (p.o.)0.1 - 1.0 mg/kgDose-related and sustained antihypertensive action.[10]
Spontaneously Hypertensive Rats (SHR)Oral (p.o.)Not specifiedDose-dependent reduction in blood pressure.[10]
Normotensive RatsOral (p.o.)30 mg/kgLowered blood pressure and increased heart rate.[10]
Diuretic-treated DogsNot specifiedNot specifiedLowered blood pressure.[1][2]
Rabbit Aorta (in vitro)Not applicableNot specifiedInhibition of angiotensin I-induced contractions.[1]

Preclinical Pharmacokinetics

The pharmacokinetic profile of quinapril and quinaprilat has been characterized in several preclinical species.

Absorption and Distribution

Oral absorption of quinapril is rapid in rats, dogs, and monkeys.[2][9] Following absorption, there is extensive distribution to most tissues, with the notable exception of the brain.[1][2][9] Approximately 97% of both quinapril and quinaprilat in circulation are bound to plasma proteins.[4][5]

Metabolism and Excretion

Quinapril is rapidly and extensively metabolized to quinaprilat through de-esterification.[1][2][5] Metabolism to other compounds is not extensive.[1][2][9] Quinaprilat is primarily eliminated through renal excretion.[4][12][13][14]

Pharmacokinetic Parameters

The plasma concentration-time profiles for radiolabeled quinapril exhibit a polyexponential decay with a prolonged terminal phase at low concentrations across species.[2][9] Quinaprilat has a relatively short elimination half-life of approximately 2-3 hours.[12][13][14] However, it binds potently to and dissociates slowly from ACE, which allows for a sustained duration of action and supports once-daily dosing.[8][12][13]

SpeciesRouteCompoundT½ (half-life)Cmax (max concentration)Tmax (time to max conc.)BioavailabilityReference(s)
HorseIVQuinapril0.694 h---[15]
HorseIVQuinaprilat1.734 h145 ng/mL0.167 h-[15]
HorseOralQuinapril---<5%[15]
HumanOralQuinapril--<1 hour~60%[4][5]
HumanOralQuinaprilat~2 hours-~2.5 hours-[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for key experiments.

In Vitro ACE Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50).

Protocol Outline:

  • Reagent Preparation: Prepare solutions of ACE enzyme, a synthetic substrate (e.g., FAPGG or HHL), and various concentrations of the test inhibitor (quinaprilat).[16][17][18]

  • Incubation: Pre-incubate the ACE enzyme with the inhibitor solution for a set period at 37°C. A control group with no inhibitor is included.[18]

  • Reaction Initiation: Add the ACE substrate to the enzyme-inhibitor mixture to start the enzymatic reaction.[18]

  • Detection: Monitor the rate of substrate degradation or product formation over time. This is often measured by a change in absorbance or fluorescence using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[18]

InVitro_ACE_Assay start Start prep Prepare Reagents (ACE, Substrate, Quinaprilat) start->prep incubate Pre-incubate ACE with Quinaprilat prep->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance/ Fluorescence Change add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ACE inhibition assay.

In Vivo Antihypertensive Activity Assessment

This protocol assesses the blood pressure-lowering effects of a compound in a hypertensive animal model.

Protocol Outline (using Spontaneously Hypertensive Rats - SHR):

  • Animal Acclimation: Acclimate male SHRs to laboratory conditions and train them for blood pressure measurement to minimize stress-induced variations.

  • Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

  • Drug Administration: Administer quinapril hydrochloride orally (p.o.) via gavage at various doses. A vehicle control group receives the formulation vehicle only.[10]

  • Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[10]

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine significance.

InVivo_BP_Assay start Start acclimate Acclimate SHRs and Train for BP Measurement start->acclimate baseline Measure Baseline Blood Pressure acclimate->baseline administer Administer Quinapril HCl or Vehicle (p.o.) baseline->administer monitor Monitor Blood Pressure at Multiple Time Points administer->monitor analyze Analyze Change from Baseline vs. Vehicle Control monitor->analyze end End analyze->end

Caption: Experimental workflow for in vivo antihypertensive activity assessment.

Preclinical Safety Pharmacology

The preclinical safety profile of quinapril is similar to that of other ACE inhibitors.[1][2][9] Core safety pharmacology studies typically assess the effects on the central nervous, cardiovascular, and respiratory systems. Long-term toxicology studies have established that quinapril is not teratogenic, carcinogenic, or mutagenic.[1][2][9][12][13] As with all ACE inhibitors, administration during pregnancy is contraindicated due to the risk of fetal and neonatal morbidity and mortality.[12][13] Overall, quinapril is well-tolerated in a variety of preclinical safety screens.[2][9]

Conclusion

Preclinical studies have thoroughly characterized quinaprilat as a potent and specific inhibitor of angiotensin-converting enzyme. Its pharmacological action translates into effective blood pressure reduction in relevant animal models of hypertension, primarily through the inhibition of the renin-angiotensin-aldosterone system. The pharmacokinetic profile, marked by rapid conversion from the prodrug quinapril and a prolonged duration of action due to tight binding to tissue ACE, supports its clinical utility. The comprehensive preclinical data, including a favorable safety profile, have provided a solid foundation for the successful clinical development of quinapril for the treatment of hypertension and heart failure.

References

molecular structure and IUPAC name of quinaprilat hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Chemistry of Quinaprilat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is an effective angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, quinaprilat.[2][3] The commercially available form of the drug is typically quinapril hydrochloride, which facilitates its formulation and absorption.[1] Quinaprilat is the pharmacologically active dicarboxylic acid metabolite that exerts the therapeutic effect by inhibiting ACE.[4] This guide provides a detailed overview of the molecular structure, IUPAC nomenclature, and relevant chemical data for quinapril, its active metabolite quinaprilat, and the hydrochloride salt form.

Molecular Structure and IUPAC Name

The therapeutic action of quinapril is dependent on its in vivo hydrolysis to quinaprilat. The key structural difference is the conversion of the ethyl ester group in quinapril to a carboxylic acid group in quinaprilat.

Quinapril Hydrochloride

Quinapril hydrochloride is the hydrochloride salt of the prodrug quinapril.[1]

  • Molecular Formula : C₂₅H₃₁ClN₂O₅[1]

  • IUPAC Name : (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2]

Quinaprilat

Quinaprilat is the active metabolite of quinapril and is responsible for the inhibition of the angiotensin-converting enzyme.[4]

  • Molecular Formula : C₂₃H₂₆N₂O₅[4]

  • IUPAC Name : (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[4]

Physicochemical Data

The following table summarizes key quantitative data for quinapril hydrochloride and its active metabolite, quinaprilat.

PropertyQuinapril HydrochlorideQuinaprilat
Molecular Weight 474.98 g/mol 410.5 g/mol
Monoisotopic Mass 474.192149819 Da410.18417193 Da
CAS Number 82586-55-882768-85-2
Polar Surface Area 95.9 Ų107 Ų
Protein Binding 97% (for both quinapril and quinaprilat)[3]97% (for both quinapril and quinaprilat)[3]
Melting Point 120-130 °C[5]Not specified
Water Solubility 0.0085 mg/mL (predicted for quinapril)Not specified
logP (predicted) 1.4 (predicted for quinapril)[6]0.5 (predicted)

Metabolic Conversion of Quinapril to Quinaprilat

The conversion of quinapril to quinaprilat is a critical step for its pharmacological activity. This process primarily occurs in the liver and involves the hydrolysis of the ethyl ester group.

G Quinapril Quinapril (Prodrug) Hydrolysis Hepatic Esterase (Hydrolysis) Quinapril->Hydrolysis Quinaprilat Quinaprilat (Active Metabolite) Hydrolysis->Quinaprilat

Metabolic activation of quinapril to quinaprilat.

Experimental Protocols

Synthesis of Quinapril Hydrochloride

A patented method for the synthesis of quinapril hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently treated with an acid to produce quinapril or an acid addition salt, such as quinapril hydrochloride. The final product can be crystallized from a solution, for example, by adding acetone to a solution of quinapril hydrochloride to promote the crystallization of the acetone solvate. The crystals are then isolated, for instance by centrifugation, washed with a solvent like acetone, and dried under vacuum.

Analytical Determination of Quinapril and Quinaprilat

A CZE method has been optimized for the analysis of quinapril and quinaprilat in urine and pharmaceutical preparations.[7]

  • Instrumentation : A fused-silica capillary is used for the separation.

  • Electrolyte : The running electrolyte consists of a 60 mM borate buffer solution at a pH of 9.5.[7]

  • Sample Preparation (Urine) : Urine samples require a pre-extraction step using C8 solid-phase extraction cartridges.[7]

  • Analysis Time : The separation of both analytes and an internal standard can be achieved in under 5 minutes.[7]

  • Detection Limits : The reported detection limits are 75 ng/mL for quinapril and 95 ng/mL for quinaprilat.[7]

An HPLC method has been developed for the determination of quinapril in tablet dosage forms.[8]

  • Column : An Inertsil C18 column (150 x 4.6 mm, 5 µm) is used for chromatographic separation.[8]

  • Mobile Phase : The mobile phase is a mixture of 40 volumes of a mixed phosphate buffer (KH₂PO₄ + K₂HPO₄, pH adjusted to 6.5 with orthophosphoric acid) and 60 volumes of acetonitrile.[8]

  • Detection : The detection wavelength is set at 239 nm.[8]

  • Validation : The method has been validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[8]

Conclusion

Quinapril hydrochloride serves as a prodrug that is efficiently converted in the body to its active metabolite, quinaprilat. Understanding the distinct molecular structures, physicochemical properties, and analytical methodologies for both compounds is crucial for researchers and professionals in drug development and quality control. The provided data and protocols offer a comprehensive technical overview to support further research and application of this important ACE inhibitor.

References

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinaprilat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of quinaprilat, presents detailed experimental methodologies, and visualizes core processes to support further research and development in this area.

Introduction

Quinapril hydrochloride is a prodrug that, upon oral administration, is rapidly de-esterified in the body to its principal active metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril, which include the management of hypertension and congestive heart failure.[1][3] The primary mechanism of action involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[1] Understanding the in vivo behavior of quinaprilat is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetics of Quinaprilat

The pharmacokinetic profile of quinaprilat is characterized by its formation from the rapid absorption and hydrolysis of quinapril, followed by its elimination primarily through renal excretion.

2.1 Absorption and Conversion

Following oral administration, quinapril is rapidly absorbed, with peak plasma concentrations of the parent drug occurring within one hour.[3][4] The extent of absorption is estimated to be at least 60%, based on the recovery of quinapril and its metabolites in urine.[4] Administration with a high-fat meal can moderately reduce the rate and extent of quinapril absorption by approximately 25-30%.[4] After absorption, quinapril undergoes extensive and rapid de-esterification, primarily in the liver, to form quinaprilat.[2][5] This conversion is efficient, with about 38% of an oral dose of quinapril being converted to quinaprilat.[4] Peak plasma concentrations of quinaprilat are typically observed approximately 2 hours after the oral administration of quinapril.[4][6]

2.2 Distribution

Quinaprilat exhibits widespread distribution to most tissues, with the notable exception of the brain. Both quinapril and quinaprilat are highly bound to plasma proteins, with a binding of approximately 97%.[1][3] This high degree of protein binding can influence the drug's distribution and elimination characteristics.

2.3 Metabolism

The primary metabolic pathway for quinapril is its hydrolysis to the active diacid metabolite, quinaprilat.[2] Metabolism to other compounds is not extensive.[2][6] Two minor, inactive diketopiperazine metabolites of quinapril have also been identified in both plasma and urine.[6]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Liver cluster_excretion Excretion Pathways Oral Quinapril HCl Oral Quinapril HCl Quinapril Quinapril Oral Quinapril HCl->Quinapril Absorption (~60%) Feces Feces Oral Quinapril HCl->Feces Unabsorbed Drug Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Rapid De-esterification (Hydrolysis) Metabolites Inactive Diketopiperazine Metabolites Quinapril->Metabolites Urine Urine Quinaprilat->Urine Primary Route Metabolites->Urine

Metabolic Pathway of Quinapril Hydrochloride.

2.4 Excretion

Quinaprilat is eliminated primarily through renal excretion.[3][4] Following an intravenous dose of quinaprilat, up to 96% is excreted in the urine.[1][4] After oral administration of radiolabeled quinapril, approximately 61% of the radioactivity is recovered in the urine and 37% in the feces.[6] The elimination of quinaprilat from plasma is characterized by an initial half-life of about 2-3 hours, which is associated with the clearance of the unbound drug.[4][7] There is also a prolonged terminal elimination phase with a half-life of about 25 hours, which is thought to be due to the slow dissociation of quinaprilat from its high-affinity binding sites on ACE.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for quinapril and its active metabolite, quinaprilat, in humans.

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat After Oral Administration

ParameterQuinaprilQuinaprilatReference(s)
Tmax (Time to Peak Concentration) ~1 hour~2 hours[4][6]
Elimination Half-life (t½) ~0.8 hours (apparent)~2-3 hours (initial), ~25 hours (terminal)[4][6][7]
Plasma Protein Binding ~97%~97%[1][3]
Apparent Plasma Clearance 1,850 mL/min220 mL/min[6]

Table 2: Excretion Profile After Oral Administration of Quinapril

Excretion RoutePercentage of DoseComponentsReference(s)
Urine ~61%Quinapril, Quinaprilat, other metabolites[6]
Feces ~37%Unabsorbed drug, biliary excretion[6][7]

Experimental Protocols

The in vivo pharmacokinetic evaluation of quinaprilat typically involves the administration of quinapril to subjects, followed by the collection and analysis of biological samples over a defined period.

4.1 In Vivo Study Design

A common experimental design for assessing the pharmacokinetics of quinaprilat in human subjects is as follows:

  • Subject Recruitment : Healthy, normotensive adult volunteers are recruited. Subjects with a history of renal or hepatic impairment are typically excluded.

  • Drug Administration : A single oral dose of quinapril hydrochloride (e.g., 20 mg) is administered to the subjects.[8]

  • Sample Collection :

    • Blood Samples : Venous blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Urine Samples : Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for at least 24 hours to assess renal clearance.[8]

  • Pharmacokinetic Analysis : Plasma concentration-time data for quinapril and quinaprilat are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life using non-compartmental analysis.

G A Subject Screening & Selection B Single Oral Dose Quinapril HCl Administration A->B C Serial Blood & Urine Sample Collection B->C D Sample Processing (Plasma Separation, Storage) C->D E Bioanalytical Method (UPLC-MS/MS) D->E F Quantification of Quinapril & Quinaprilat E->F G Pharmacokinetic Modeling & Data Analysis F->G H Determination of PK Parameters (Cmax, Tmax, AUC) G->H

Workflow for an In Vivo Pharmacokinetic Study.

4.2 Bioanalytical Methodology

The simultaneous determination of quinapril and quinaprilat in plasma is crucial for pharmacokinetic studies. A highly sensitive and specific method utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is commonly employed.[9]

  • Sample Preparation : A simple one-step protein precipitation method is often used. An internal standard (e.g., lisinopril) is added to a plasma sample (e.g., 250 µL), followed by a precipitating agent like acetonitrile.[9][10] The sample is vortexed and centrifuged to separate the precipitated proteins.

  • Chromatographic Separation : The supernatant is injected into a UPLC system equipped with a C18 column. Isocratic elution with a mobile phase, such as a mixture of 0.5% formic acid and acetonitrile, is used to separate quinapril, quinaprilat, and the internal standard.[9][10]

  • Mass Spectrometric Detection : Detection is performed using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the multiple reaction monitoring (MRM) mode.[9] This allows for highly selective and sensitive quantification of the analytes. The method is validated for linearity, precision, accuracy, and recovery.[9]

Factors Influencing Pharmacokinetics

Renal Impairment : The pharmacokinetics of quinaprilat are significantly affected by renal function because it is primarily eliminated by the kidneys.[8] In patients with renal insufficiency, the elimination half-life of quinaprilat is prolonged, and plasma concentrations (Cmax and AUC) are increased.[8][11] Consequently, dosage adjustments of quinapril may be necessary for patients with impaired renal function to avoid drug accumulation.[8]

Conclusion

Quinaprilat, the active metabolite of quinapril hydrochloride, is a potent ACE inhibitor with a well-characterized pharmacokinetic profile. It is formed rapidly following the oral administration of its prodrug and is primarily eliminated by the kidneys. The high-affinity binding of quinaprilat to ACE results in a prolonged duration of action, allowing for once-daily dosing. A thorough understanding of its in vivo disposition, particularly the influence of renal function, is essential for its safe and effective clinical use in the treatment of cardiovascular diseases. The methodologies outlined in this guide provide a robust framework for conducting further preclinical and clinical evaluations.

References

The Genesis of a Potent ACE Inhibitor: A Technical Chronicle of Quinaprilat's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the discovery and development of quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). From its rational design and synthesis to its extensive preclinical and clinical evaluation, this document provides a comprehensive technical overview for professionals in the field of drug discovery and development.

The Dawn of a New ACE Inhibitor: Discovery and Rationale

Quinaprilat emerged from the second wave of ACE inhibitor development in the 1980s, a period focused on improving upon the first-generation drugs like captopril. The primary goals were to enhance potency, duration of action, and tissue penetration while minimizing side effects. Quinapril, the prodrug of quinaprilat, was patented in 1980 and subsequently received FDA approval for medical use in 1989.

The design of quinaprilat was rooted in a deep understanding of the structure-activity relationships (SAR) of ACE inhibitors. Key structural features were incorporated to optimize its binding to the ACE active site. These include a carboxyl group for interaction with the zinc ion in the enzyme's active site, a hydrophobic ring system to occupy a hydrophobic pocket, and a proline-mimicking tetrahydroisoquinoline moiety to enhance binding affinity. Quinapril itself is the ethyl ester prodrug, designed to increase oral bioavailability, which is then hydrolyzed in the body to the active diacid metabolite, quinaprilat.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Quinaprilat exerts its therapeutic effects by potently and specifically inhibiting the angiotensin-converting enzyme. ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, quinaprilat prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to a cascade of beneficial effects, including vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2O_Retention Sodium & Water Retention Aldosterone->NaH2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2O_Retention->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition

Figure 1: The Renin-Angiotensin-Aldosterone System and the site of action of Quinaprilat.

Quantitative Assessment of ACE Inhibition

The potency of quinaprilat as an ACE inhibitor has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

ACE Inhibitor Tissue IC50 (nM)
QuinaprilatPlasma0.033 - 0.036[1]
QuinaprilatLung Homogenate0.21 - 0.27[1]
LisinoprilPlasma0.011 - 0.019[1]
LisinoprilLung Homogenate0.009 - 0.018[1]
CaptoprilPlasma7.89 - 14.78[1]
CaptoprilLung Homogenate2.56 - 2.94[1]
Table 1: Comparative IC50 values of ACE inhibitors.

Pharmacokinetic Profile

The clinical efficacy of an ACE inhibitor is significantly influenced by its pharmacokinetic properties. Quinapril is well-absorbed orally and rapidly converted to quinaprilat.

Parameter Quinapril Quinaprilat
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hours
Elimination Half-life ~1 hour~2-3 hours
Protein Binding ~97%~97%
Bioavailability of Quinapril ~60%-
Table 2: Pharmacokinetic parameters of quinapril and quinaprilat.

Preclinical and Clinical Development

Extensive preclinical studies in various animal models demonstrated the antihypertensive efficacy and safety of quinapril. These studies were followed by a robust clinical development program.

Preclinical Evaluation

In preclinical trials, quinapril was shown to be a potent, orally active antihypertensive agent. Long-term studies in animals indicated that quinapril is not carcinogenic, mutagenic, or teratogenic.

Study Type Animal Model Key Findings
Efficacy Spontaneously Hypertensive RatsSustained blood pressure reduction with no tolerance development.
Safety Rats and MiceOral LD50: 3541-4280 mg/kg (rats), 1739-1840 mg/kg (mice).
Table 3: Summary of key preclinical findings for quinapril.
Clinical Trials

Clinical trials in humans confirmed the efficacy and safety of quinapril in the treatment of hypertension and congestive heart failure. Comparative studies demonstrated that quinapril's antihypertensive effects are comparable to other ACE inhibitors like captopril and enalapril, often with a favorable side-effect profile.

Experimental Protocols

Chemical Synthesis of Quinaprilat

The synthesis of quinaprilat is achieved through the hydrolysis of its prodrug, quinapril.

Quinaprilat_Synthesis cluster_0 Synthesis of Quinapril cluster_1 Hydrolysis Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Multi-step synthesis Quinapril Quinapril Intermediate->Quinapril Coupling Quinaprilat Quinaprilat Quinapril->Quinaprilat Aqueous Acid or Base

Figure 2: General synthetic route to Quinaprilat.

Protocol for Hydrolysis of Quinapril to Quinaprilat:

  • Dissolution: Dissolve quinapril hydrochloride in a suitable solvent, such as a mixture of methanol and water.

  • Hydrolysis: Add a solution of a base, such as sodium hydroxide, to the quinapril solution. The reaction mixture is typically stirred at room temperature.

  • Monitoring: The progress of the hydrolysis reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid. The aqueous layer is then extracted with an organic solvent, like ethyl acetate, to remove any unreacted quinapril.

  • Isolation: The aqueous layer containing quinaprilat is then concentrated under reduced pressure.

  • Purification: The crude quinaprilat can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.

In Vitro ACE Inhibition Assay

The following protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).

ACE_Inhibition_Assay Reagent_Prep Prepare Reagents: - ACE Enzyme Solution - HHL Substrate Solution - Test Inhibitor Solutions - Buffer Solution Incubation Incubate ACE with Test Inhibitor Reagent_Prep->Incubation Reaction_Start Add HHL Substrate to Initiate Reaction Incubation->Reaction_Start Reaction_Incubation Incubate Reaction Mixture (e.g., 37°C for 30-60 min) Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction (e.g., with HCl) Reaction_Incubation->Reaction_Stop Extraction Extract Hippuric Acid with Ethyl Acetate Reaction_Stop->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Quantification Quantify Hippuric Acid (e.g., Spectrophotometry at 228 nm) Evaporation->Quantification Data_Analysis Calculate % Inhibition and IC50 Value Quantification->Data_Analysis

References

Quinaprilat Hydrochloride: A Comprehensive Profile of its Physical and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability profile of quinaprilat hydrochloride, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details its physical and chemical properties, degradation pathways, and the analytical methodologies used to assess its stability.

Core Physical and Chemical Properties

This compound is a white to off-white amorphous powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C25H31ClN2O5[1]
Molecular Weight 475.0 g/mol [1]
Appearance White to off-white amorphous powder[1]
Melting Point 120-130°C[2]
Solubility Soluble in water (31 mg/mL), methanol, and chloroform; almost insoluble in ethyl acetate or ether.[2][3]
pKa (Strongest Acidic) 3.7[4]
pKa (Strongest Basic) 5.2[4]
Specific Rotation +13.0° to +17.0° (c=20mg/mL in methanol)[3]

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and humidity.

Degradation Pathways

The principal degradation reactions of this compound are:

  • Hydrolysis: The ester group in the quinapril molecule is hydrolyzed to its active metabolite, quinaprilat. This is a common degradation pathway for ester-containing drugs.[5]

  • Intramolecular Cyclization: Quinapril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative. This pathway is common for dipeptide-like structures.[5][6]

The degradation of quinapril hydrochloride in the solid state has been shown to follow first-order kinetics.[5] The formation of the diketopiperazine impurity is a significant stability concern, particularly at elevated temperatures.[6]

G quinapril Quinapril Hydrochloride hydrolysis Hydrolysis (Ester Cleavage) quinapril->hydrolysis H2O cyclization Intramolecular Cyclization quinapril->cyclization Heat quinaprilat Quinaprilat (Active Metabolite) hydrolysis->quinaprilat dkp Diketopiperazine (DKP) Derivative cyclization->dkp

Fig. 1: Primary degradation pathways of quinapril hydrochloride.
Influence of Environmental Factors

Temperature and Humidity: Increased temperature and relative humidity (RH) significantly accelerate the degradation of quinapril hydrochloride.[5] Studies have shown that in the presence of certain excipients, the degradation rate can be up to 100 times faster in a humid environment compared to the drug alone.[7]

pH: The pH of the environment plays a crucial role in the degradation pathway. In solution, the formation of the diketopiperazine impurity is accelerated by increasing the pH, which facilitates the formation of a zwitterionic form of quinapril that is more prone to cyclization.[6]

Excipients: Pharmaceutical excipients can have a profound impact on the stability of quinapril hydrochloride. Basic excipients, such as magnesium stearate, have been shown to significantly accelerate degradation, particularly in the presence of moisture.[7][8] In contrast, acidic excipients tend to result in greater stability.[7]

Quantitative Stability Data

The following tables summarize the quantitative data available on the degradation kinetics of quinapril hydrochloride under various conditions.

Table 1: Kinetic Parameters for the Degradation of Quinapril Hydrochloride in Tablets

ConditionRate Constant (k)Activation Energy (Ea)Reference
Increased Temperature (333-383 K) and RH (up to 76%)Follows first-order kinetics-[5]

Table 2: Degradation of Quinapril Hydrochloride in the Presence of Excipients at 318 K

ExcipientConditionObservationReference
Povidone76.4% RHAccelerates degradation[7]
Hydroxypropyl methylcellulose76.4% RHAccelerates degradation[7]
Magnesium Stearate76.4% RHhundredfold faster degradation[7]
Lactose76.4% RHStabilizes the drug[7]
Povidone, HPMC, HPC0% RH~tenfold slower degradation than at 76.4% RH[7]
Lactose, Magnesium Stearate0% RH (6 months)No observed degradation[7]

Experimental Protocols for Stability Assessment

The stability of this compound is primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[9]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[9]

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to dry heat.

  • Photodegradation: Exposure to UV light.

G cluster_0 Drug Substance/Product cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome drug Quinapril HCl acid Acid drug->acid base Base drug->base heat Heat drug->heat light Light drug->light oxidation Oxidation drug->oxidation hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc oxidation->hplc degradation_profile Degradation Profile hplc->degradation_profile pathway_elucidation Pathway Elucidation hplc->pathway_elucidation

Fig. 2: Workflow for forced degradation studies of quinapril hydrochloride.
Stability-Indicating HPLC Methodologies

Several HPLC methods have been developed and validated for the analysis of quinapril and its degradation products. The key parameters of these methods are summarized below.

Table 3: Examples of Stability-Indicating HPLC Methods for Quinapril Hydrochloride

ColumnMobile PhaseFlow RateDetectionReference
Inertsil ODS C18 (150mm x 4.6mm, 5µm)Phosphate buffer: Acetonitrile (26:74 v/v)1.2 mL/min210 nm[9]
Inertsil C18 (150 x 4.6 ID, 5µm)Mixed Phosphate buffer: Acetonitrile (40:60)-239 nm[10]
RP-18Acetonitrile and phosphate buffer (pH 4.6) in a gradient mode-216 nm[11]
Hypersil MOS (250 mm x 4 mm ID, 5 mm)Acetonitrile: Phosphate buffer pH 2.0 (50:50 v/v)1.0 mL/min220 nm[7]

General Experimental Protocol for HPLC Analysis:

  • Sample Preparation: A known concentration of quinapril hydrochloride is prepared in a suitable solvent, typically the mobile phase or a compatible diluent. For solid dosage forms, the tablets are crushed, and the powder is extracted with a solvent.[7][12]

  • Chromatographic Separation: The prepared sample is injected into the HPLC system. The separation of quinapril from its degradation products is achieved on a reverse-phase column using a mobile phase typically consisting of a buffer and an organic modifier.[7][9][10]

  • Detection and Quantification: The separated components are detected using a UV detector at a specific wavelength. The peak areas of quinapril and its degradation products are used to quantify their respective concentrations.[7][9][10]

Conclusion

The stability of this compound is a critical attribute that must be carefully considered during drug development. It is susceptible to degradation via hydrolysis and intramolecular cyclization, with temperature, humidity, pH, and excipients being key influencing factors. The use of validated stability-indicating HPLC methods is essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of pharmaceutical products containing quinapril. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

References

The Role of Quinaprilat in the Renin-Angiotensin System: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). This document provides an in-depth technical guide on the mechanism of action, pharmacokinetics, and pharmacodynamics of quinaprilat within the renin-angiotensin system (RAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and experimental workflows to support research and development in this area.

Introduction to the Renin-Angiotensin System and Quinaprilat

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and cardiovascular function. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator.

Quinaprilat exerts its therapeutic effect by competitively inhibiting ACE. This inhibition leads to a decrease in the production of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. The decreased angiotensin II levels also reduce the secretion of aldosterone, leading to decreased sodium and water retention.

Mechanism of Action of Quinaprilat

Quinaprilat's primary mechanism of action is the potent and specific inhibition of ACE. By blocking this enzyme, quinaprilat disrupts the conversion of angiotensin I to angiotensin II, a key player in blood pressure regulation. This leads to a cascade of effects, including reduced vasoconstriction and lower aldosterone secretion, ultimately resulting in a decrease in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Quinaprilat Quinaprilat Quinaprilat->ACE  inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of Quinaprilat.

Quantitative Data on Quinaprilat Efficacy

The following tables summarize key quantitative parameters that define the efficacy of quinaprilat as an ACE inhibitor.

ParameterValueSpeciesReference
IC50 1.8 nMHuman Plasma
Ki 0.2 nMGuinea Pig Lung
ACE Inhibition (in vivo) >90%Human

Table 1: In Vitro and In Vivo Efficacy of Quinaprilat

Pharmacokinetic ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax) 1-2 hoursFollowing oral administration of quinapril
Elimination Half-life (t1/2) ~2 hours
Protein Binding ~97%Human Plasma

Table 2: Pharmacokinetic Properties of Quinaprilat

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro efficacy of an ACE inhibitor like quinaprilat.

Start Start: Prepare Reagents Reagents Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Quinaprilat solutions (various concentrations) - Assay Buffer Incubation Incubate ACE with Quinaprilat Start->Incubation Add_Substrate Add Substrate (HHL) Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Quantify Quantify Product (e.g., Hippuric Acid via HPLC or Spectrophotometry) Stop_Reaction->Quantify Analysis Data Analysis: Calculate % Inhibition and IC50 Quantify->Analysis

Caption: Workflow for an in vitro ACE inhibition assay.

Methodology:

  • Preparation of Reagents: Prepare a solution of purified ACE (e.g., from rabbit lung) in a suitable buffer. A synthetic substrate, such as hippuryl-histidyl-leucine (HHL), is also prepared. Serial dilutions of quinaprilat are made to test a range of concentrations.

  • Incubation: The ACE solution is pre-incubated with the various concentrations of quinaprilat for a defined period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a strong acid like HCl.

  • Quantification of Product: The amount of product formed (e.g., hippuric acid from HHL cleavage) is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry after derivatization.

  • Data Analysis: The percentage of ACE inhibition is calculated for each quinaprilat concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Animal Models

This protocol describes a typical experiment to assess the antihypertensive effects of quinaprilat in vivo.

Start Start: Animal Model Selection Model Select Hypertensive Animal Model (e.g., Spontaneously Hypertensive Rats - SHR) Acclimatization Acclimatize Animals Start->Acclimatization Baseline_BP Measure Baseline Blood Pressure (e.g., via tail-cuff method or telemetry) Acclimatization->Baseline_BP Dosing Administer Quinapril (prodrug) or Quinaprilat (and vehicle control) Baseline_BP->Dosing Monitor_BP Monitor Blood Pressure at Multiple Time Points Post-Dosing Dosing->Monitor_BP Analysis Data Analysis: Compare BP changes between treated and control groups Monitor_BP->Analysis

Caption: Experimental workflow for in vivo assessment of antihypertensive effects.

Methodology:

  • Animal Model: A suitable hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR), is chosen.

  • Acclimatization: Animals are acclimatized to the laboratory conditions and measurement procedures to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure: Baseline blood pressure is measured using techniques like the tail-cuff method or radiotelemetry for continuous monitoring.

  • Drug Administration: Animals are divided into treatment and control groups. The treatment group receives quinapril (which is converted to quinaprilat in vivo) or quinaprilat directly, while the control group receives a vehicle.

  • Blood Pressure Monitoring: Blood pressure is monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The changes in blood pressure from baseline are calculated for both groups, and statistical analysis is performed to determine the significance of the drug's effect.

Logical Relationship of Quinaprilat's Therapeutic Effect

The following diagram illustrates the logical progression from the administration of quinapril to the ultimate therapeutic outcome of reduced blood pressure.

Quinapril Quinapril (Prodrug) Administration Metabolism Hepatic Metabolism Quinapril->Metabolism Quinaprilat Quinaprilat (Active Metabolite) Metabolism->Quinaprilat ACE_Inhibition ACE Inhibition Quinaprilat->ACE_Inhibition AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease Bradykinin_Increase Increased Bradykinin ACE_Inhibition->Bradykinin_Increase Vasodilation Vasodilation AngII_Decrease->Vasodilation Aldosterone_Decrease Decreased Aldosterone AngII_Decrease->Aldosterone_Decrease Bradykinin_Increase->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Na_H2O_Retention Decreased Na+ and H2O Retention Aldosterone_Decrease->Na_H2O_Retention Na_H2O_Retention->BP_Reduction

Caption: Logical flow from Quinapril administration to blood pressure reduction.

Conclusion

Quinaprilat is a highly effective ACE inhibitor that plays a crucial role in the management of hypertension and other cardiovascular diseases. Its potent and specific mechanism of action, coupled with favorable pharmacokinetic properties, makes it a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a framework for further research and development of ACE inhibitors and a deeper understanding of their role in modulating the renin-angiotensin system.

In-Depth Technical Guide: Toxicological Profile of Quinaprilat Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, has undergone extensive toxicological evaluation in various animal models. This document provides a comprehensive overview of the toxicological profile of quinaprilat hydrochloride, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The data presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For quinapril hydrochloride, these studies have demonstrated a low order of acute toxicity in rodent models.

Quantitative Acute Toxicity Data

The following table summarizes the available median lethal dose (LD50) values for quinapril hydrochloride in mice and rats.

SpeciesRoute of AdministrationSexLD50 (mg/kg)Reference
MouseOralMale1739[1]
MouseOralFemale1840[1]
RatOralMale4280[1]
RatOralFemale3541[1][2][3]
MouseIntravenousMale504[1][4]
MouseIntravenousFemale523[1]
RatIntravenousMale158[1]
RatIntravenousFemale107[1][4]

It is important to note that these values are for the prodrug, quinapril hydrochloride. Specific LD50 values for this compound were not available in the reviewed literature.

Experimental Protocol: Acute Oral Toxicity (General)

A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as follows:

Acute_Toxicity_Workflow Animal_Selection Animal Selection: - Species: Rat or Mouse - Healthy, young adults - Specific pathogen-free Acclimatization Acclimatization: - Minimum 5 days - Controlled environment Animal_Selection->Acclimatization Dosing Dosing: - Single oral gavage - Graduated doses - Control group receives vehicle Acclimatization->Dosing Observation Observation: - 14 days - Clinical signs of toxicity - Mortality - Body weight changes Dosing->Observation Necropsy Necropsy: - Gross pathological examination of all animals Observation->Necropsy

Acute Oral Toxicity Study Workflow

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following prolonged exposure. In animal models, quinapril has been shown to elicit effects primarily related to its pharmacological action as an ACE inhibitor.

Key Findings from Repeated-Dose Studies
  • Rodents and Dogs: Repeated dosing with quinapril has been associated with gastric irritation, hypertrophy and hyperplasia of the juxtaglomerular apparatus (JGA) in the kidney, and degenerative changes in the renal tubules.[5] Reductions in red blood cell parameters and heart weights have also been observed.[5]

  • Dogs: Hepatic lesions have been reported in dogs following repeated administration of other ACE inhibitors, a finding that may be a class effect.[5]

No-Observed-Adverse-Effect-Level (NOAEL) Data

Specific NOAELs for this compound from subchronic and chronic studies were not explicitly available in the reviewed literature. However, it is a standard practice in drug development to establish these levels.

Experimental Protocol: 104-Week Carcinogenicity Bioassay (General)

The following diagram illustrates a typical workflow for a long-term carcinogenicity study in rodents.

Carcinogenicity_Bioassay_Workflow Dose_Range_Finding Dose-Range-Finding Study: - 90-day study to determine Maximum Tolerated Dose (MTD) Animal_Allocation Animal Allocation: - Species: Rat and Mouse - Groups of 50-60 per sex per dose - Control, low, mid, and high dose groups Dose_Range_Finding->Animal_Allocation Dosing_Period Dosing Period: - 104 weeks (2 years) - Daily administration (e.g., oral gavage or in feed) Animal_Allocation->Dosing_Period In_Life_Observations In-Life Observations: - Clinical signs - Body weight and food consumption - Palpation for masses Dosing_Period->In_Life_Observations Terminal_Procedures Terminal Procedures: - Complete necropsy - Histopathological examination of all tissues Dosing_Period->Terminal_Procedures In_Life_Observations->Terminal_Procedures

104-Week Carcinogenicity Bioassay Workflow

Carcinogenicity

Long-term carcinogenicity studies in animals have been conducted to assess the tumorigenic potential of quinapril.

Findings
  • Mice and Rats: Quinapril hydrochloride was not found to be carcinogenic in 104-week studies in mice and rats at doses up to 75 and 100 mg/kg/day, respectively.[1][6] An increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous lipomas was observed in female rats at the highest dose.[1]

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays has been performed to evaluate the potential of quinapril and quinaprilat to induce genetic mutations or chromosomal damage.

Findings
  • Ames Test: Neither quinapril nor quinaprilat were mutagenic in the Ames bacterial reverse mutation assay, with or without metabolic activation.[1]

  • Other Genotoxicity Studies: Quinapril was also found to be negative in the following assays:

    • In vitro mammalian cell point mutation assay[1]

    • Sister chromatid exchange in cultured cells[1]

    • In vivo cytogenetic study with rat bone marrow[1]

  • A clastogenic effect was reported in the in vitro V79 chromosome aberration assay at cytotoxic doses for other drugs in the same class.[5]

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The general procedure is outlined below.

Ames_Test_Workflow Strain_Selection Bacterial Strain Selection: - Histidine-dependent Salmonella typhimurium strains - Tryptophan-dependent Escherichia coli strain Metabolic_Activation Metabolic Activation: - With and without S9 fraction (liver homogenate) Strain_Selection->Metabolic_Activation Exposure Exposure: - Bacteria, test compound, and minimal media are combined Metabolic_Activation->Exposure Plating Plating: - Mixture is plated on histidine/tryptophan-deficient agar Exposure->Plating Incubation Incubation: - 37°C for 48-72 hours Plating->Incubation Colony_Counting Colony Counting: - Revertant colonies are counted - Compared to negative and positive controls Incubation->Colony_Counting

Ames Test Experimental Workflow

Reproductive and Developmental Toxicity

Studies have been conducted to evaluate the potential effects of quinapril on fertility, reproduction, and embryonic and fetal development.

Findings
  • Fertility and Reproduction (Rats): No adverse effects on fertility or reproduction were observed in rats at doses up to 100 mg/kg/day.[1][7]

  • Teratogenicity (Rats and Rabbits): No teratogenic effects were observed in studies of pregnant rats and rabbits.[1]

  • Perinatal and Postnatal Development (Rats): While no effects on parturition or lactation were noted, a significant decrease in neonatal body weight was observed at all doses in one study where quinapril was administered during late gestation and lactation.[7] A subsequent study at a high dose did not replicate this finding.[7] Minimal juxtaglomerular cell hypertrophy was observed in the kidneys of pups exposed to quinapril.[7]

Experimental Protocol: Developmental Toxicity Study (Segment II - General)

The following diagram illustrates a typical experimental design for a Segment II developmental toxicity study.

Developmental_Toxicity_Workflow Animal_Mating Mating: - Female animals (e.g., rats or rabbits) are mated Dosing_Period Dosing Period: - Daily administration during the period of major organogenesis Animal_Mating->Dosing_Period Maternal_Observation Maternal Observation: - Clinical signs, body weight, food consumption Dosing_Period->Maternal_Observation Fetal_Evaluation Fetal Evaluation: - Caesarean section prior to term - Examination of fetuses for external, visceral, and skeletal abnormalities Dosing_Period->Fetal_Evaluation Maternal_Observation->Fetal_Evaluation

Developmental Toxicity (Segment II) Study Workflow

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of quinaprilat is the inhibition of angiotensin-converting enzyme (ACE). The observed toxicities are largely extensions of its pharmacological effects.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Quinaprilat Quinaprilat Quinaprilat->Angiotensin_II Inhibits Quinaprilat->Inactive_Fragments Inhibits

Mechanism of Action of Quinaprilat

The inhibition of ACE by quinaprilat leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced secretion of aldosterone. This results in vasodilation and decreased sodium and water retention. The accumulation of bradykinin, which is normally degraded by ACE, contributes to the vasodilatory effect. The renal effects observed in toxicity studies, such as JGA hypertrophy, are a physiological response to the altered renal hemodynamics and renin-angiotensin system feedback.

Conclusion

The toxicological profile of this compound in animal models indicates a low potential for acute toxicity. The findings from repeated-dose studies are consistent with the pharmacological action of an ACE inhibitor and are generally reversible. Long-term studies have not revealed any carcinogenic, mutagenic, or teratogenic potential. The available data support a favorable safety profile for quinaprilat under the conditions tested in these preclinical animal studies. Further research to delineate specific NOAELs for quinaprilat and to provide more detailed experimental protocols would be beneficial for a more comprehensive risk assessment.

References

Methodological & Application

Application Note: High-Throughput Analysis of Quinaprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of quinaprilat, the active metabolite of quinapril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Following oral administration, quinapril is rapidly hydrolyzed to its pharmacologically active diacid metabolite, quinaprilat. Accurate measurement of quinaprilat concentrations in plasma is crucial for evaluating the pharmacokinetic profile and therapeutic efficacy of quinapril. This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable quantification of quinaprilat in human plasma, catering to the needs of researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Quinaprilat reference standard

  • Internal Standard (IS) (e.g., Lisinopril or Carvedilol)[1][2]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Drug-free human plasma (with EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of quinaprilat and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Solutions: Prepare serial dilutions of the quinaprilat stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 250 µL of human plasma into a microcentrifuge tube.[1]

  • Spike with the appropriate volume of quinaprilat working solution for calibration standards and QC samples.

  • Add the internal standard working solution to all samples (except blanks).

  • Add 750 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.[3]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min[1]
Gradient Isocratic or gradient elution may be used. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3-6 minutes[1][2]

Mass Spectrometry (MS) System:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500-600°C
Capillary Voltage 3.5 - 4.0 kV
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quinaprilat: m/z (Precursor Ion) → m/z (Product Ion) Internal Standard: m/z (Precursor Ion) → m/z (Product Ion)
Collision Gas Argon

Note: Specific MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for quinaprilat quantification as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Internal StandardReference
Quinaprilat10.012 - 100010.012Lisinopril[1]
Quinaprilatup to 200010Carvedilol[2][4]
Quinaprilat5 - 1500Not SpecifiedNot Specified[5]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Quinaprilat< 10.0< 10.0Within ±10.0[1]
Quinaprilat< 15.0< 15.0Within ±15.0[2][4]
Quinaprilat< 15.0< 15.0Not Specified[5]

Table 3: Recovery

AnalyteRecovery (%)Internal StandardReference
Quinaprilat62.6Lisinopril[1]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the determination of quinaprilat in human plasma using the described LC-MS/MS method.

Quinaprilat_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (250 µL) spike Spike with IS and Quinaprilat Standards plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation (10,000 rpm, 10 min) precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Quinaprilat Concentration calibrate->quantify

Caption: Workflow for Quinaprilat Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of quinaprilat in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, allows for the accurate determination of quinaprilat concentrations required for pharmacokinetic and clinical studies. The method has been shown to meet regulatory requirements for bioanalytical method validation, ensuring data of high quality and integrity.

References

Application Notes and Protocols for In Vivo Studies of Quinaprilat Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat.[1][2][3][4] Quinaprilat exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5][6][7][8][9] This mechanism of action leads to vasodilation and a reduction in blood pressure.[9] These application notes provide detailed protocols for in vivo studies of quinaprilat hydrochloride in rat models of hypertension.

Animal Models

The selection of an appropriate animal model is critical for studying the antihypertensive effects of quinaprilat. Spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats (2K-RHR) are well-established models for hypertension research and are responsive to ACE inhibitors like quinaprilat.[10][11][12] In contrast, the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, which is characterized by low plasma renin activity, is largely unresponsive to quinapril, making it a useful negative control or comparator model.[1][10]

Data Presentation

Table 1: Dose-Response of Quinapril on Systolic Blood Pressure in Hypertensive Rat Models
Animal ModelDose (mg/kg, p.o.)Route of AdministrationChange in Systolic Blood Pressure (mmHg)Reference
2K-RHR0.1Oral gavageDose-dependent decrease[10]
2K-RHR0.3Oral gavageDose-dependent decrease[10]
2K-RHR1.0Oral gavageDose-dependent decrease[10]
SHR10Oral gavage (daily for 15 weeks)Significant reduction to normotensive levels[13]
Normotensive Rats30Oral gavageLowered blood pressure[10]
Table 2: Pharmacokinetic Parameters of Quinaprilat in Rats (Illustrative)
ParameterValueUnit
Tmax (quinaprilat)~2hours
Half-life (quinaprilat)~2-3hours
Protein Binding~97%
ExcretionPrimarily renal-

Note: Detailed pharmacokinetic parameters for quinaprilat specifically in rats are not extensively published in a consolidated format. The values presented are based on general findings and may vary with the experimental setup. Quinapril is rapidly absorbed with a Tmax of less than 1 hour.[14]

Table 3: Tissue ACE Inhibition by Quinaprilat in Rats
TissueDose (mg/kg)Time Point% ACE Inhibition (approximate)
Plasma26 days94%
Lung26 days93%
Aorta26 days40%
Heart26 days23%
Kidney26 days20%

Data derived from a study by Ferrari et al. (1995) investigating the effects of moexipril and quinapril on tissue ACE activity.

Experimental Protocols

Protocol for Blood Pressure Measurement (Tail-Cuff Method)

This non-invasive method is suitable for repeated blood pressure measurements in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff system with a pulse transducer (piezo-electric or volume pressure recording)[5][10]

  • Heating pad or lamp

  • Data acquisition system

Procedure:

  • Acclimatization and Training: Acclimate the rats to the restrainer and the procedure for at least 3-5 days before the actual measurement to minimize stress-induced blood pressure variations.[3]

  • Warming: Warm the rat's tail using a heating pad or lamp to a temperature of 32-35°C to induce vasodilation, which is necessary for detecting the tail pulse.[7]

  • Placement: Place the rat in the restrainer. Position the occlusion cuff and the pulse transducer on the proximal part of the tail.

  • Measurement Cycle:

    • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.

    • Slowly deflate the cuff at a constant rate.

    • The data acquisition system will record the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.

  • Data Collection: For each rat, perform at least 5-7 measurement cycles and average the readings to obtain a reliable blood pressure value.

Protocol for Measurement of ACE Activity in Plasma and Tissues

This protocol describes a spectrophotometric method for determining ACE activity using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[11][14]

Materials:

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

  • FAPGG substrate

  • HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)

  • Trichloroacetic acid (TCA) for reaction termination (optional, depending on the specific assay kit)

Procedure:

  • Sample Collection:

    • Plasma: Collect blood from the rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.[14]

    • Tissues: Euthanize the rats and perfuse the tissues (e.g., lung, kidney, heart, aorta) with ice-cold saline to remove blood. Excise the tissues, weigh them, and snap-freeze in liquid nitrogen or proceed directly to homogenization.[1]

  • Sample Preparation:

    • Plasma: Plasma can often be used directly or after dilution with buffer.

    • Tissues: Homogenize the tissues in a 9:1 volume-to-weight ratio of ice-cold homogenization buffer.[14] Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.[1][14]

  • ACE Activity Assay:

    • Pre-warm the HEPES buffer and FAPGG substrate to 37°C.

    • In a cuvette, add the appropriate volume of HEPES buffer and the plasma or tissue homogenate supernatant.

    • Initiate the reaction by adding the FAPGG substrate.

    • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the ACE activity.[11][14]

  • Calculation: Calculate ACE activity based on the rate of change in absorbance and the molar extinction coefficient of FAPGG. One unit of ACE activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Protocol for Pharmacokinetic Study

This protocol outlines the procedure for a pharmacokinetic study of quinaprilat in rats following oral administration of quinapril hydrochloride.

Materials:

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of quinapril hydrochloride to the rats via oral gavage. Doses can range from 0.1 to 30 mg/kg depending on the study's objective.[10]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of quinapril and quinaprilat in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance, using appropriate software.

Mandatory Visualizations

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Mechanism of Quinaprilat Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Quinaprilat Quinaprilat ACE_Inhibition ACE Inhibition Quinaprilat->ACE_Inhibition Reduced_Angiotensin_II Reduced Angiotensin II ACE_Inhibition->Reduced_Angiotensin_II Vasodilation Vasodilation Reduced_Angiotensin_II->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: Mechanism of action of quinaprilat in the RAAS pathway.

G cluster_workflow Experimental Workflow for In Vivo Study Animal_Model Select Animal Model (e.g., SHR, 2K-RHR) Acclimatization Acclimatization & Baseline BP Measurement Animal_Model->Acclimatization Dosing Oral Administration of Quinapril Hydrochloride Acclimatization->Dosing BP_Measurement Post-Dose Blood Pressure Monitoring Dosing->BP_Measurement Sample_Collection Blood and Tissue Sample Collection BP_Measurement->Sample_Collection Analysis Pharmacokinetic & ACE Activity Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation and Reporting Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo studies.

References

Application Note: Preparation of Quinaprilat Hydrochloride Standard Solutions for Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril hydrochloride, is a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of quinaprilat is crucial in pharmaceutical quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for the preparation of quinaprilat hydrochloride standard solutions for use in various analytical assays, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (Type I)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm)

2. Preparation of Diluent

For HPLC analysis, a common diluent is a mixture of a pH 6.5 phosphate buffer and acetonitrile.

  • Phosphate Buffer (pH 6.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to obtain a 0.025 M solution. Adjust the pH to 6.5 using orthophosphoric acid.[1][2]

  • Diluent Mixture: Prepare a mixture of the pH 6.5 phosphate buffer and acetonitrile in a 3:2 ratio (v/v).[1]

3. Preparation of Standard Stock Solution

Stock standard solutions of this compound are typically prepared in methanol.[3]

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution with a concentration of approximately 1 mg/mL.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

4. Preparation of Working Standard Solutions (Serial Dilution)

Working standard solutions are prepared by diluting the stock solution with the appropriate diluent to construct a calibration curve.

  • From the 1 mg/mL stock solution, prepare an intermediate standard of 100 µg/mL by pipetting 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the diluent.

  • Perform serial dilutions from the 100 µg/mL intermediate standard to obtain a series of working standards with concentrations typically ranging from 0.5 µg/mL to 50 µg/mL.

5. Storage and Stability

  • Stock solutions of this compound in methanol are stable for up to two weeks when stored in the dark at 4°C (277 K).[3]

  • For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.[4]

  • Working standard solutions should be freshly prepared daily.

Data Presentation

Table 1: Summary of Quantitative Data for Standard Solution Preparation

ParameterValueReference(s)
Stock Solution
AnalyteThis compound[3]
SolventMethanol[3]
Concentration1 mg/mL[2][5]
Storage Temperature4°C (short-term), -20°C or -80°C (long-term)[3][4]
Stability2 weeks at 4°C, 1-6 months at -20°C/-80°C[3][4]
Working Solutions
DiluentPhosphate Buffer (pH 6.5):Acetonitrile (3:2)[1]
Concentration Range0.5 - 50 µg/mL[3]
PreparationSerial dilution from stock solution
StoragePrepare fresh daily

Visualization

Quinaprilat_Standard_Preparation_Workflow Workflow for Preparation of this compound Standard Solutions cluster_0 Reagent and Material Preparation cluster_1 Solution Preparation cluster_2 Storage and Analysis Reagents Quinaprilat HCl RS Methanol Buffer Salts Acetonitrile Prep_Diluent Prepare Diluent (Buffer:Acetonitrile) Reagents->Prep_Diluent Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Reagents->Prep_Stock Glassware Volumetric Flasks Pipettes Glassware->Prep_Stock Prep_Working Prepare Working Standards (Serial Dilution) Glassware->Prep_Working Prep_Diluent->Prep_Working Prep_Stock->Prep_Working Store_Stock Store Stock Solution (4°C or -20°C/-80°C) Prep_Stock->Store_Stock Analysis Assay (e.g., HPLC) Prep_Working->Analysis

References

Application Notes and Protocols: Appropriate Dosage of Quinaprilat Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinapril hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Following administration, it undergoes rapid de-esterification in the body to its primary active metabolite, quinaprilat.[3][4][5] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II.[6][7] This inhibition of the Renin-Angiotensin System (RAS) is the primary mechanism for the antihypertensive effects of the drug.[8] These application notes provide a summary of effective dosages from preclinical studies, detailed experimental protocols, and key pathway information to guide researchers in designing their experiments.

Mechanism of Action: Inhibition of the Renin-Angiotensin System (RAS)

Quinaprilat exerts its pharmacological effect by competitively inhibiting the angiotensin-converting enzyme. This action blocks the production of angiotensin II, a key component of the RAS that causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention.[9] By reducing angiotensin II levels, quinaprilat decreases peripheral vascular resistance and lowers blood pressure.[2] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[4] Inhibition of ACE by quinaprilat leads to increased bradykinin levels, which may further contribute to the drug's therapeutic effects.[9]

RAS_Pathway substance substance enzyme enzyme receptor receptor effect effect drug drug Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE ACE Renin Renin Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Quinaprilat Quinaprilat Quinaprilat->ACE

Caption: Quinaprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.

Preclinical Dosage and Pharmacokinetics

Most preclinical studies have utilized the prodrug, quinapril hydrochloride, administered orally. The drug is rapidly absorbed and converted to the active metabolite, quinaprilat.[1][10] The following tables summarize effective oral dosages of quinapril and resulting pharmacokinetic parameters of quinaprilat observed in various animal models.

Table 1: Effective Oral Dosages of Quinapril in Preclinical Models
Animal ModelCompound AdministeredDosageRouteObserved EffectCitation
2-Kidney, 1-Clip Renal Hypertensive Rats (2K-RHR)Quinapril0.1 - 1.0 mg/kgp.o.Dose-related, sustained antihypertensive action.[11]
Spontaneously Hypertensive Rats (SHR)Quinapril0.1 - 1.0 mg/kgp.o.Dose-dependent reduction in blood pressure.[11]
Spontaneously Hypertensive Rats (SHR)Quinaprilat3 mg/kg/day for 6 daysOral GavageAntihypertensive effect when combined with other drugs.[7]
Normotensive RatsQuinapril30 mg/kgp.o.Lowered blood pressure and increased heart rate.[11]
Diuretic-treated DogsQuinaprilNot specifiedp.o.Efficacious in lowering blood pressure.[1]
Table 2: Pharmacokinetic Parameters of Quinaprilat
SpeciesParameterValueNotesCitation
Multiple SpeciesDistributionRapid and extensive to most tissues except brain.-[1][10]
HumanElimination Half-life~2-3 hoursShort elimination half-life, but slow dissociation from tissue ACE allows for once-daily dosing.[3][12]
HumanTerminal Phase Half-life~25 hoursProlonged terminal phase due to high-affinity binding to tissue ACE.[5][13]
HumanTime to Peak Plasma Conc.~2 hoursAfter oral administration of quinapril hydrochloride.[5][9]
Rat, Dog, MonkeyAbsorption (of Quinapril)RapidOral absorption of the prodrug is fast across species.[1][10]
RatOral LD50 (of Quinapril)3541 mg/kg-[4]
MouseOral LD50 (of Quinapril)1739 mg/kg-[4]

Experimental Protocols

The following are generalized protocols for the preparation and administration of quinaprilat hydrochloride and the assessment of its antihypertensive effects in a common preclinical model.

Protocol 1: Drug Preparation and Administration

This protocol describes the preparation of quinapril hydrochloride for oral gavage.

  • Materials:

    • Quinapril Hydrochloride powder

    • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

    • Vortex mixer

    • Analytical balance

    • Oral gavage needles (appropriate size for the animal model)

    • Syringes

  • Preparation of Dosing Solution:

    • Calculate the required amount of quinapril hydrochloride based on the desired dose (mg/kg) and the average weight of the animals.

    • Weigh the calculated amount of quinapril hydrochloride powder accurately.

    • Suspend or dissolve the powder in a known volume of the chosen vehicle to achieve the final desired concentration (e.g., 1 mg/mL).

    • Vortex the solution thoroughly to ensure a uniform suspension/solution. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Gently restrain the animal (e.g., rat).

    • Measure the correct volume of the dosing solution into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal briefly after dosing to ensure no adverse reactions.

    • For multi-day studies, administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.[7]

Protocol 2: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a non-invasive method for monitoring blood pressure, a key pharmacodynamic endpoint for quinaprilat.

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model of essential hypertension.[11]

    • Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Equipment:

    • Non-invasive blood pressure system (e.g., tail-cuff plethysmography).

    • Animal restrainer.

    • Warming platform.

  • Procedure:

    • Acclimatization: For several days prior to the study, train the rats by placing them in the restrainers on the warming platform for 15-20 minutes to minimize stress-induced blood pressure fluctuations.

    • Baseline Measurement: Before drug administration, obtain at least three stable baseline systolic blood pressure and heart rate readings for each animal.

    • Drug Administration: Administer quinapril hydrochloride or vehicle orally as described in Protocol 1.

    • Post-Dose Measurement: Measure blood pressure and heart rate at several time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.[5]

    • Data Analysis: Average the readings for each time point. Calculate the change in blood pressure from baseline for each treatment group and compare the results from the quinapril-treated groups to the vehicle control group using appropriate statistical methods.

Visualized Workflows and Relationships

Preclinical Antihypertensive Study Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of quinaprilat in a preclinical setting.

Experimental_Workflow step step action action decision decision endpoint endpoint start Start: Hypothesis Formulation model_selection 1. Animal Model Selection (e.g., SHR, 2K-RHR) start->model_selection acclimatization 2. Acclimatization & Training (Handling, BP Measurement) model_selection->acclimatization baseline 3. Baseline Measurement (Blood Pressure, Heart Rate) acclimatization->baseline randomization 4. Group Randomization (Vehicle, Quinapril Doses) baseline->randomization administration 5. Drug Administration (Oral Gavage) randomization->administration monitoring 6. Pharmacodynamic Monitoring (BP at 2, 4, 6, 24h) administration->monitoring data_analysis 7. Data Collection & Analysis monitoring->data_analysis results Results & Interpretation data_analysis->results Dose_Response input input process process output output Dose Quinaprilat Dose LowDose Low Dose (e.g., < 0.1 mg/kg) Dose->LowDose Increase MidDose Therapeutic Dose (e.g., 0.1-1.0 mg/kg) LowDose->MidDose Increase Effect_None Minimal or No Effect LowDose->Effect_None HighDose High Dose (Saturation) MidDose->HighDose Increase Effect_Graded Dose-Dependent BP Reduction MidDose->Effect_Graded Effect_Max Maximal Effect (Emax) No further BP reduction HighDose->Effect_Max

References

Application Notes and Protocols for the Oral Administration of Quinaprilat Hydrochloride in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE inhibitors are a class of drugs widely used in both human and veterinary medicine to treat hypertension and congestive heart failure. While quinapril is administered orally, quinaprilat itself is typically administered intravenously in clinical settings. However, for research purposes, a stable and effective oral formulation of quinaprilat hydrochloride for administration to animals is often required to study its direct effects and pharmacokinetics without the influence of the prodrug's metabolism.

Physicochemical Properties and Formulation Challenges

Quinapril hydrochloride is known to be unstable in the presence of moisture and is susceptible to degradation through hydrolysis and intramolecular cyclization to form diketopiperazine.[2] The stability of quinapril is significantly influenced by pH and the presence of certain excipients. Basic excipients like magnesium stearate can accelerate degradation, while acidic conditions (pH ~2.0) have been used for analytical purposes.[3] This inherent instability presents a significant challenge in developing a stable oral liquid formulation.

Furthermore, the palatability of the formulation is a critical factor for voluntary acceptance by animals, especially for chronic dosing studies. Cats, for instance, are known to be averse to bitter tastes and do not perceive sweetness.[4][5] Therefore, the use of appropriate flavoring agents is essential.

Data Presentation

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Animals (Oral Administration of Quinapril)
SpeciesDose (of Quinapril)AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (h)Reference
Rat Not SpecifiedQuinapril----[1]
Quinaprilat----[1]
Dog Not SpecifiedQuinapril----[1]
Quinaprilat----[1]
Monkey Not SpecifiedQuinapril----[1]
Quinaprilat----[1]
Human 40 mgQuinapril2071-0.8[6]
Quinaprilat9232-1.9[6]

Note: Specific quantitative data for the oral administration of quinaprilat in animals is limited in publicly available literature. The data presented here is for the oral administration of the prodrug, quinapril, which is then metabolized to quinaprilat. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve).

Experimental Protocols

Protocol 1: Preparation of a Compounded Oral Suspension of this compound (1 mg/mL) - A General Guideline

This protocol describes a general method for preparing a simple oral suspension of this compound. It is crucial to note that this is a starting point for research and development, and the stability and bioavailability of this formulation should be thoroughly evaluated before use in definitive studies.

Materials:

  • This compound powder

  • Vehicle: Purified Water or a commercially available oral suspension vehicle for veterinary use (e.g., Ora-Sweet®, Ora-Plus®).

  • Buffering agent (e.g., citrate buffer) to maintain an acidic pH.

  • Flavoring agent (species-specific, e.g., meat or fish flavor for carnivores).

  • Mortar and pestle

  • Graduated cylinders

  • Stirring plate and stir bar

  • pH meter

  • Amber bottles for storage

Procedure:

  • Calculation: Determine the required amount of this compound powder and vehicle to achieve the target concentration of 1 mg/mL.

  • Trituration: If starting with tablets, crush them into a fine powder using a mortar and pestle. If using pure powder, proceed to the next step.

  • pH Adjustment of Vehicle: If using purified water, prepare a suitable acidic buffer (e.g., citrate buffer, pH 4-5) to enhance stability. The optimal pH should be determined through stability studies.

  • Levigation: Wet the this compound powder with a small amount of the vehicle in the mortar to form a smooth paste.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.

  • Flavoring: Add the species-appropriate flavoring agent at the recommended concentration (typically 1-5%).

  • Homogenization: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Mix thoroughly using a stirring plate.

  • Packaging and Labeling: Transfer the final suspension into an amber bottle to protect it from light. Label the bottle clearly with the drug name, concentration, preparation date, expiration date (to be determined by stability studies), and storage conditions.

  • Storage: Store the suspension under refrigeration (2-8°C) unless stability studies indicate otherwise.

  • Instruction for Use: Instruct researchers to shake the suspension well before each administration to ensure uniform dosing.

Protocol 2: In-Vivo Oral Administration and Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the compounded this compound oral suspension in rats.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound oral suspension (1 mg/mL) via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for quinaprilat concentrations using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Mandatory Visualizations

Signaling Pathway of Quinaprilat Action

Quinaprilat_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_Bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_Blood_Pressure Quinaprilat Quinaprilat Hydrochloride Quinaprilat->ACE Inhibition Quinaprilat->Inactive_Metabolites Inhibition of Bradykinin Degradation Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Workflow for Oral Formulation Development and Evaluation

Formulation_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Animal Studies cluster_Analysis Data Analysis & Optimization A1 Quinaprilat HCl Characterization A2 Excipient Compatibility Screening A1->A2 A3 Vehicle & pH Selection A2->A3 A4 Prototype Formulation Preparation A3->A4 A5 Stability Testing A4->A5 B1 Solubility Assessment A5->B1 B2 Dissolution Testing B1->B2 B3 Physical & Chemical Characterization B2->B3 C1 Palatability Assessment B3->C1 C2 Pharmacokinetic (PK) Study C1->C2 C3 Pharmacodynamic (PD) Study C2->C3 C4 Toxicology Assessment C3->C4 D1 Data Interpretation C4->D1 D2 Formulation Optimization D1->D2 D2->A4 Iterate

Caption: Workflow for developing and evaluating an oral formulation.

Conclusion

The development of a stable and palatable oral formulation of this compound for animal research requires careful consideration of its physicochemical properties, particularly its susceptibility to degradation. The provided protocols and diagrams offer a foundational framework for researchers to begin this process. It is imperative to conduct thorough stability and in-vivo studies to validate any newly developed formulation to ensure the accuracy and reliability of experimental results.

References

Application Notes and Protocols for Assessing Quinaprilat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for assessing the efficacy of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The protocols outlined below cover in vitro, cell-based, and in vivo methodologies to thoroughly evaluate the pharmacological activity and therapeutic potential of quinaprilat.

Introduction

Quinaprilat is a potent, non-sulfhydryl ACE inhibitor that plays a critical role in the management of hypertension and heart failure.[1][2][3][4][5] Its primary mechanism of action is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This inhibition leads to reduced peripheral vascular resistance and lower blood pressure.[6][7] Furthermore, quinaprilat's action within the renin-angiotensin-aldosterone system (RAAS) contributes to its therapeutic effects.[6] This document details a suite of experimental protocols to rigorously assess the efficacy of quinaprilat.

In Vitro Efficacy Assessment: ACE Inhibition Assay

The direct inhibitory effect of quinaprilat on ACE activity can be quantified using an in vitro enzyme assay. A common method involves the use of the synthetic substrate hippuryl-histidyl-leucine (HHL).[1][2] ACE cleaves HHL to form hippuric acid (HA) and histidyl-leucine. The amount of HA produced is proportional to ACE activity, and the reduction in HA formation in the presence of quinaprilat indicates its inhibitory potency.

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.[8][9]

Materials:

  • Quinaprilat

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (pH 8.3)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.

    • Dissolve HHL in the borate buffer to a final concentration of 5 mM.

    • Dissolve ACE in the borate buffer to a final concentration of 2 mU/mL.

    • Prepare a stock solution of quinaprilat in the appropriate solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay is minimal). Create a series of dilutions to determine the IC50 value.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the quinaprilat solution (or vehicle control).

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate using a centrifugal evaporator or a stream of nitrogen.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each quinaprilat concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the % inhibition against the logarithm of the quinaprilat concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Data Presentation: In Vitro ACE Inhibition by Quinaprilat
Quinaprilat Concentration (nM)% ACE Inhibition (Mean ± SD)
0.115.2 ± 2.1
148.9 ± 3.5
1085.7 ± 2.8
10098.1 ± 1.2
IC50 ~1.2 nM

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Cell-Based Efficacy Assessment

Cell-based assays provide a more physiologically relevant system to study the downstream effects of ACE inhibition by quinaprilat. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for investigating the impact on endothelial function.[10]

Protocol: Measurement of Angiotensin II Levels in HUVEC Culture

This protocol outlines the measurement of angiotensin II, the product of ACE activity, in the supernatant of cultured HUVECs. A reduction in angiotensin II levels following treatment with quinaprilat indicates its cellular efficacy.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Angiotensin I

  • Quinaprilat

  • Phosphate Buffered Saline (PBS)

  • Angiotensin II ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed HUVECs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Wash the cells with PBS.

    • Add fresh serum-free medium containing 1 µM Angiotensin I to each well.

    • Add varying concentrations of quinaprilat (or vehicle control) to the respective wells.

    • Incubate for 24 hours at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 15 minutes at 4°C to remove any cellular debris.

  • Quantification of Angiotensin II:

    • Measure the concentration of angiotensin II in the supernatant using a commercially available Angiotensin II ELISA kit, following the manufacturer's instructions.[11][12]

  • Data Analysis:

    • Calculate the percentage reduction in angiotensin II production for each quinaprilat concentration compared to the control.

    • Plot the percentage reduction against the quinaprilat concentration.

Data Presentation: Quinaprilat-Induced Reduction of Angiotensin II in HUVECs
Quinaprilat Concentration (nM)Angiotensin II Concentration (pg/mL) (Mean ± SD)% Reduction in Angiotensin II
0 (Control)550 ± 450
1320 ± 3041.8
10150 ± 2072.7
10055 ± 1090.0

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

In Vivo Efficacy Assessment: Animal Models of Hypertension

To evaluate the antihypertensive effects of quinaprilat in a whole-organism context, animal models of hypertension are employed. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[13][14][15]

Protocol: Assessing the Antihypertensive Effect of Quinaprilat in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the oral administration of quinapril (the prodrug of quinaprilat) to SHRs and the subsequent measurement of blood pressure.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Methods:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize the rats to the housing facility for at least one week before the experiment.

    • Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.[16][17]

    • Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for 3 consecutive days.

  • Drug Administration:

    • Randomly assign the SHRs to different treatment groups: vehicle control and various doses of quinapril (e.g., 1, 3, and 10 mg/kg).

    • Administer quinapril or vehicle orally once daily for a period of 4 weeks.

  • Blood Pressure Measurement:

    • Measure SBP and HR at regular intervals (e.g., weekly) throughout the study period using the tail-cuff method.

    • For continuous and more accurate blood pressure monitoring, radiotelemetry can be employed.[6][18][19][20] This involves the surgical implantation of a telemetry device.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each treatment group at each time point.

    • Compare the blood pressure values of the quinapril-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

Data Presentation: Effect of Quinapril on Systolic Blood Pressure in SHRs
Treatment GroupBaseline SBP (mmHg) (Mean ± SD)SBP after 4 Weeks (mmHg) (Mean ± SD)Change in SBP (mmHg)
WKY (Control)125 ± 8128 ± 7+3
SHR (Vehicle)185 ± 10190 ± 12+5
SHR + Quinapril (1 mg/kg)188 ± 9165 ± 10-23
SHR + Quinapril (3 mg/kg)186 ± 11145 ± 8-41
SHR + Quinapril (10 mg/kg)187 ± 10130 ± 9-57

Note: The data presented in this table is illustrative and based on findings from similar studies.[21][22][23][24] Actual experimental results should be substituted.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat

The following diagram illustrates the RAAS pathway and the point of intervention for quinaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->AngiotensinI Inhibits ACE

Caption: The Renin-Angiotensin-Aldosterone System and Quinaprilat's inhibitory action on ACE.

Experimental Workflow for In Vitro ACE Inhibition Assay

This diagram outlines the key steps in the in vitro assessment of quinaprilat's ACE inhibitory activity.

a A Prepare Reagents (ACE, HHL, Quinaprilat) B Pre-incubate ACE with Quinaprilat A->B C Initiate Reaction with HHL (Incubate at 37°C) B->C D Stop Reaction (Add HCl) C->D E Extract Hippuric Acid (Ethyl Acetate) D->E F Measure Absorbance (228 nm) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.

Experimental Workflow for In Vivo Antihypertensive Assessment

The following diagram illustrates the process for evaluating the in vivo efficacy of quinaprilat in an animal model of hypertension.

in_vivo_workflow start Select Animal Model (e.g., SHR) acclimatize Acclimatization and Baseline BP Measurement start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize administer Daily Oral Administration (Quinapril or Vehicle) randomize->administer measure Weekly Blood Pressure Measurement administer->measure 4 Weeks measure->administer analyze Data Analysis (Change in SBP) measure->analyze

References

Troubleshooting & Optimization

Technical Support Center: Quinaprilat Hydrochloride Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of quinaprilat hydrochloride in aqueous buffers.

Understanding this compound Solubility: Key Physicochemical Data

Quinaprilat, the active metabolite of quinapril, is a dicarboxylic acid and an angiotensin-converting enzyme (ACE) inhibitor. Its solubility in aqueous solutions is significantly influenced by pH due to its ionizable functional groups. The hydrochloride salt form is generally used to improve aqueous solubility.

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₅·HClN/A
Molecular Weight446.9 g/mol N/A
pKa (Strongest Acidic)~3.7[1]
pKa (Strongest Basic)~5.2[1]

Theoretical Aqueous Solubility Profile of this compound

Direct quantitative solubility data for this compound in various aqueous buffers is not extensively available in publicly accessible literature. However, based on its pKa values, a theoretical solubility profile can be inferred. Quinaprilat possesses two carboxylic acid groups and a secondary amine, making it an amphoteric molecule.

pH RangePredominant Ionic SpeciesExpected Aqueous SolubilityRecommended Buffer Systems
< 2 CationicHighGlycine-HCl, Citrate
2 - 3.7 Cationic / ZwitterionicModerate to HighCitrate, Acetate
3.7 - 5.2 Zwitterionic / AnionicLowest (near isoelectric point) Acetate, Phosphate
5.2 - 8 AnionicModerate to HighPhosphate, TRIS
> 8 AnionicHighTRIS, Glycine-NaOH

Note: This table presents a theoretical profile. Actual solubility can be influenced by buffer composition, ionic strength, and temperature. Empirical determination is highly recommended.

Experimental Protocol: Preparation of this compound Solutions in Aqueous Buffers

This protocol provides a general guideline for dissolving this compound in aqueous buffers.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate, citrate, TRIS) at the desired pH

  • Calibrated pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath or heating block (optional)

  • 0.22 µm syringe filter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration. Ensure the buffer system is appropriate for the intended pH range.

  • Initial Dispensing: Weigh the desired amount of this compound powder and add it to a suitable volume of the prepared buffer.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes to aid in the initial dispersion of the powder.

  • Stirring: Place the container on a magnetic stirrer and stir the solution at room temperature. Allow at least 30-60 minutes for dissolution.

  • pH Adjustment (if necessary): After the initial stirring, check the pH of the solution. The addition of the acidic hydrochloride salt may lower the pH of the buffer. If the pH has shifted significantly, adjust it back to the target pH using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) that is compatible with the buffer system.

  • Gentle Warming (Optional): If the compound has not fully dissolved after prolonged stirring, gentle warming of the solution in a water bath (e.g., to 37°C) may be attempted. However, be cautious as elevated temperatures can potentially degrade the compound.

  • Sonication (Optional): In cases of persistent insolubility, brief periods of sonication in an ultrasonic bath can help to break up aggregates and facilitate dissolution.

  • Final pH Check and Filtration: Once the this compound is fully dissolved, perform a final check of the pH. If the solution is clear, it can be sterile-filtered using a 0.22 µm syringe filter if required for the downstream application.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound in aqueous buffers.

Q1: The this compound powder is not dissolving completely in my buffer.

A1: This is a common issue, particularly if the pH of the buffer is close to the isoelectric point of quinaprilat (around pH 4.5).

  • Verify the pH: Ensure your buffer's pH is either sufficiently acidic (pH < 3) or basic (pH > 6). The lowest solubility is expected between pH 3.7 and 5.2.

  • Adjust the pH: If your experimental design allows, try adjusting the pH of the solution away from the isoelectric point. For many applications, a phosphate buffer at pH 7.4 is a good starting point.

  • Increase Stirring Time: Some compounds require extended periods of stirring to fully dissolve.

  • Gentle Heating: As a last resort, gentle warming (e.g., to 37°C) can be attempted, but monitor for any signs of degradation (e.g., color change).

Q2: After initially dissolving, a precipitate formed in my solution.

A2: This can happen due to a shift in pH or temperature, or if the solution is supersaturated.

  • Re-check the pH: Ensure the pH of the final solution is stable and has not drifted into a range of lower solubility.

  • Temperature Effects: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature. If possible, maintain the working temperature at which the compound is soluble.

  • Consider a Different Buffer: The composition of the buffer can sometimes influence solubility. Trying a different buffer system at the same pH may resolve the issue.

Q3: Can I use organic co-solvents to improve solubility?

A3: While organic co-solvents like DMSO, ethanol, or PEG300 can significantly enhance the solubility of this compound, their use depends on the specific requirements of your experiment. For many biological assays, the concentration of organic solvents must be kept very low to avoid artifacts. If co-solvents are used to create a stock solution, ensure that the final concentration of the co-solvent in your working solution is compatible with your experimental system.

Q4: How does ionic strength affect solubility?

A4: The effect of ionic strength on the solubility of this compound is not well-documented in the available literature. In general, for zwitterionic compounds near their isoelectric point, increasing ionic strength can sometimes increase solubility (salting-in). However, at very high salt concentrations, solubility may decrease (salting-out). It is recommended to maintain a consistent and physiologically relevant ionic strength in your experiments.

Visualizing Key Concepts

Relationship Between pH, pKa, and Quinaprilat Solubility

The following diagram illustrates the theoretical relationship between the pH of the aqueous buffer and the expected solubility of quinaprilat, based on its pKa values.

G Theoretical Solubility of Quinaprilat vs. pH cluster_pH pH of Aqueous Buffer cluster_solubility Expected Solubility pH_low < 2 sol_high1 High pH_low->sol_high1 Predominantly Cationic pH_mid_low 2 - 3.7 sol_mod_high Moderate to High pH_mid_low->sol_mod_high Cationic & Zwitterionic pH_isoelectric 3.7 - 5.2 (Isoelectric Point) sol_low Lowest pH_isoelectric->sol_low Predominantly Zwitterionic pH_mid_high 5.2 - 8 sol_mod_high2 Moderate to High pH_mid_high->sol_mod_high2 Zwitterionic & Anionic pH_high > 8 sol_high2 High pH_high->sol_high2 Predominantly Anionic

Caption: Theoretical relationship between pH and quinaprilat solubility.

Troubleshooting Workflow for this compound Dissolution

This workflow provides a step-by-step guide to troubleshooting common solubility issues.

G Troubleshooting this compound Solubility start Start: Dissolve Quinaprilat HCl in selected aqueous buffer check_dissolution Does it fully dissolve? start->check_dissolution success Solution Prepared Successfully check_dissolution->success Yes no_dissolution Issue: Incomplete Dissolution check_dissolution->no_dissolution No check_ph Is pH between 3.7 and 5.2? no_dissolution->check_ph adjust_ph Adjust pH to < 3 or > 6 check_ph->adjust_ph Yes increase_stirring Increase stirring time (e.g., > 1 hour) check_ph->increase_stirring No adjust_ph->start gentle_warming Apply gentle warming (e.g., 37°C) increase_stirring->gentle_warming re_check_dissolution Does it dissolve now? gentle_warming->re_check_dissolution re_check_dissolution->success Yes consider_cosolvent Consider use of a co-solvent (if experiment allows) re_check_dissolution->consider_cosolvent No

Caption: Troubleshooting workflow for quinaprilat HCl dissolution.

References

identifying and characterizing quinaprilat hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of quinaprilat hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of quinapril hydrochloride?

The two main degradation products of quinapril hydrochloride are quinaprilat and a diketopiperazine (DKP) derivative.[1][2] Quinaprilat is the active metabolite of quinapril and is formed through the hydrolysis of the ethyl ester group.[3][4] The diketopiperazine impurity is formed via an intramolecular cyclization reaction.[5][6]

Q2: What are the major pathways of quinapril hydrochloride degradation?

The degradation of quinapril hydrochloride primarily occurs through two pathways:

  • Hydrolysis: The ester linkage in quinapril is susceptible to hydrolysis, leading to the formation of quinaprilat, its active metabolite. This process is significantly influenced by pH and the presence of moisture.[5]

  • Intramolecular Cyclization: Quinapril can undergo an internal cyclization reaction to form a diketopiperazine derivative.[5][6] This degradation pathway is particularly prominent under thermal stress and in the solid state.

Q3: What analytical techniques are most suitable for identifying and quantifying quinapril hydrochloride and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors, are the most common and effective techniques.[7][8][9] These methods allow for the separation, identification, and quantification of quinapril and its degradation products in a single analysis.[3] Mass spectrometry is particularly useful for the structural elucidation of the degradation products by providing mass-to-charge (m/z) information.[2]

Q4: What are the key factors that influence the stability of quinapril hydrochloride?

Several factors can impact the stability of quinapril hydrochloride, including:

  • Humidity: The presence of moisture accelerates both hydrolysis and cyclization.[5][10]

  • Temperature: Elevated temperatures promote the formation of the diketopiperazine derivative.[5]

  • pH: The rate of hydrolysis is pH-dependent. Basic conditions tend to accelerate the hydrolysis of the ester group.[7]

  • Excipients: Certain pharmaceutical excipients can affect the stability of quinapril hydrochloride. For instance, basic excipients like magnesium stearate can significantly increase the degradation rate.[7][8]

  • Light: Photostability studies are a standard part of forced degradation testing to assess the impact of light on the drug substance.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of quinapril hydrochloride degradation.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of quinapril and its degradation products in HPLC/UPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of a mixture of a phosphate buffer (pH around 2.0-3.5) and acetonitrile.[11][12] Adjusting the gradient profile and the pH of the aqueous phase can improve resolution.
Incorrect column selection.Use a C18 or a cyano (CN) column, which have been shown to provide good separation for quinapril and its impurities.[9]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in identifying degradation products. Insufficient sensitivity of the detector.Use a mass spectrometer (MS) detector for more definitive identification based on mass-to-charge ratios. The protonated molecular ion for quinaprilat is observed at an m/z of 411, and the diketopiperazine derivative at an m/z of 421.[2][3]
Co-elution of impurities.Optimize the chromatographic method to ensure baseline separation of all peaks of interest.
Unexpected degradation peaks observed. Contamination of the sample or mobile phase.Use high-purity solvents and reagents. Filter all solutions before use.
Interaction with excipients in the formulation.Analyze the drug substance alone to confirm if the extra peaks are from drug-excipient interactions.

Quantitative Data Summary

The following table summarizes the typical degradation of quinapril hydrochloride under various stress conditions. The extent of degradation can vary depending on the exact experimental conditions (e.g., concentration, duration of exposure).

Stress Condition Degradation Product(s) Observed Typical % Degradation of Quinapril Reference(s)
Acidic Hydrolysis (e.g., 0.1 N HCl, 60-80°C) Diketopiperazine15-25%[12]
Alkaline Hydrolysis (e.g., 0.1 N NaOH, RT) Quinaprilat> 90%[1]
Oxidative (e.g., 3-30% H₂O₂, RT) Minor unidentified products5-15%[3]
Thermal (e.g., 80°C, solid state) Diketopiperazine10-20%[6]
Photolytic (e.g., UV/Vis light exposure) Minor unidentified products< 10%[12]

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate quinapril from its main degradation products, quinaprilat and the diketopiperazine derivative.

  • Chromatographic System: A standard HPLC or UPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a 65:35 (v/v) ratio of Solvent A to Solvent B.

    • Linearly change to a 40:60 (v/v) ratio over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of quinapril hydrochloride in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to the final concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance in a thin layer to UV light (254 nm) and fluorescent light for a specified period (e.g., as per ICH Q1B guidelines). Dissolve the sample in mobile phase for analysis.

After subjecting the samples to these stress conditions, analyze them using the stability-indicating HPLC method described above.

Visualizations

degradation_pathway Quinapril Quinapril Hydrochloride (m/z 439) Quinaprilat Quinaprilat (m/z 411) Quinapril->Quinaprilat Hydrolysis (+H2O, -C2H5OH) DKP Diketopiperazine (m/z 421) Quinapril->DKP Intramolecular Cyclization (-H2O)

Caption: Degradation pathway of quinapril hydrochloride.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC/UPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Identification Peak Identification (RT, UV Spectra) HPLC->Identification Quantification Quantification of Impurities HPLC->Quantification Characterization Structural Characterization (MS, MS/MS) Identification->Characterization DrugSubstance Quinapril Hydrochloride Drug Substance DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photo

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing HPLC Parameters for Quinaprilat Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of quinaprilat hydrochloride, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic mode used for this compound analysis? A1: Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound and its parent drug, quinapril.[1][2][3] This technique utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase.

Q2: Which stationary phases are most effective for separating quinaprilat? A2: C18 and C8 columns are frequently used for the separation of quinaprilat and quinapril.[1][4] Cyano (CN) columns have also been shown to be effective, particularly for separating quinapril from its related compounds as per the USP monograph.[5][6]

Q3: What is a suitable detection wavelength for this compound? A3: Detection wavelengths for quinaprilat and quinapril are typically in the UV range, with common wavelengths being 206 nm, 210 nm, 214 nm, and 225 nm.[1][2][4] The choice of wavelength can depend on the desired sensitivity and the mobile phase composition.

Q4: How does pH of the mobile phase affect the retention and peak shape of quinaprilat? A4: The pH of the mobile phase is a critical parameter for optimizing the peak shape of quinaprilat. Since quinaprilat is an amino acid derivative, its ionization state is pH-dependent.[4] Operating at a pH that is at least 2 units away from the analyte's pKa can help ensure consistent ionization and prevent peak tailing.[7][8] An acidic pH provided by phosphoric acid or a phosphate buffer is often used to ensure good retention and peak shape.[1][4]

Troubleshooting Guide: Peak Resolution Issues

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My quinaprilat peak is tailing. What are the potential causes and solutions?

A: Peak tailing for basic compounds like quinaprilat can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of quinaprilat, causing tailing.

    • Solution: Adjust the mobile phase pH to a lower value (e.g., pH 3.0-4.5) using a buffer like phosphate buffer or an acid modifier like phosphoric acid.[1][4] This protonates the silanol groups, reducing unwanted interactions. Using an end-capped column can also minimize these interactions.[9]

  • Column Overload: Injecting too much sample can lead to mass overload and peak tailing.[9][10]

    • Solution: Reduce the injection volume or the concentration of the sample.[7] A rule of thumb is to inject 1-2% of the total column volume.[10]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[7][9] A guard column can help protect the analytical column from contaminants.

Q: My quinaprilat peak is fronting. What should I investigate?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, high sample concentration can also cause fronting.[11]

    • Solution: Dilute the sample or decrease the injection volume.[11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7][12] If a stronger solvent is necessary for solubility, use the smallest possible volume.

Q: Why is my quinaprilat peak splitting or appearing as a doublet?

A: Peak splitting can be a complex issue arising from both chromatographic and hardware problems.

  • Co-elution with an Impurity: An impurity may be co-eluting with the main quinaprilat peak.

    • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change the stationary phase to improve selectivity.[13][14]

  • Column Void or Channeling: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[8][12]

    • Solution: Check for a void at the top of the column bed. If present, the column may need to be replaced. Using a guard column and proper sample filtration can extend column life.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split peaks.[12]

    • Solution: Perform routine maintenance on the injector, including cleaning and replacing the needle and seals as needed.

Experimental Protocols and Data

Representative HPLC Method Protocol

This protocol is a synthesized example based on common parameters found in the literature for the analysis of quinaprilat and its parent compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Aqueous Component: Phosphate buffer (e.g., 0.02 M KH2PO4), pH adjusted to 4.5 with o-phosphoric acid.[1]

    • Organic Component: Acetonitrile.

    • Composition: A mixture of phosphate buffer and acetonitrile. A common starting ratio is 65:35 (v/v) aqueous to organic.[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard stock solution of quinapril hydrochloride by accurately weighing and dissolving it in a suitable diluent (e.g., methanol or mobile phase) to a known concentration.[3] Further dilutions can be made to create working standards.

Table 1: Comparison of HPLC Methods for Quinaprilat/Quinapril Analysis
ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Quinapril & HydrochlorothiazideQuinapril & QuinaprilatQuinapril & Related ImpuritiesQuinapril
Column Zorbax Eclipse XDB, C18 (150 x 4.6 mm, 5 µm)[1]C8[4]Luna 5 µm CN[6]Inertsil C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: Phosphate buffer (pH 4.5) (35:65 v/v)[1]1-propanol:Acetonitrile:10mM Phosphoric acid (20:15:78 v/v/v)[4]Gradient elution with an organic phase and phosphoric acid buffer salt solution[5]Acetonitrile: Mixed phosphate buffer (pH 6.5) (60:40 v/v)[3]
Flow Rate 0.9 mL/min[1]1.0 mL/min[4]1.5 mL/minNot Specified
Temperature 30 °C[1]30 °C[4]AmbientNot Specified
Detection 210 nm[1]206 nm[4]214 nm239 nm[3]

Visual Guides

Workflow for Troubleshooting Poor Peak Resolution

This diagram outlines a logical workflow for addressing issues with peak resolution in HPLC analysis.

G cluster_0 Troubleshooting Poor Peak Resolution start Observe Poor Resolution (Tailing, Splitting, Co-elution) check_column Step 1: Check Column - Age and performance? - Correct stationary phase? start->check_column check_mobile_phase Step 2: Optimize Mobile Phase - Adjust pH? - Change organic ratio? - Different organic solvent? check_column->check_mobile_phase If column is OK check_system Step 3: Check System Parameters - Flow rate optimal? - Temperature effect? - Injection volume too high? check_mobile_phase->check_system If still unresolved solution Achieve Good Resolution check_system->solution After optimization G cluster_1 Factors Influencing HPLC Resolution (Rs) resolution Peak Resolution (Rs) efficiency Efficiency (N) (Sharper Peaks) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k) (Peak Retention) resolution->retention efficiency_factors - Smaller particles - Longer column - Higher temperature efficiency->efficiency_factors selectivity_factors - Change mobile phase (pH, solvent) - Change stationary phase selectivity->selectivity_factors retention_factors - Weaker mobile phase (e.g., less organic solvent) retention->retention_factors

References

strategies to improve the stability of quinaprilat hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of quinaprilat hydrochloride solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quinaprilat in solution?

Quinaprilat, the active diacid metabolite of quinapril, primarily degrades through intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1] This is a common degradation pathway for many angiotensin-converting enzyme (ACE) inhibitors.[1] The reaction involves the nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a six-membered ring.

Q2: What is the optimal pH for the stability of this compound solutions?

While specific stability studies on quinaprilat solutions at various pH values are not extensively documented in the available literature, data from its prodrug, quinapril, suggests that maximum stability is achieved in a narrow pH range of 5.5-6.5.[2] It is highly probable that quinaprilat stability is also pH-dependent. Both acidic and basic conditions can catalyze the degradation of ACE inhibitors.[3]

Q3: How should I prepare and store stock solutions of this compound?

For short-term storage, stock standard solutions of quinaprilat (6.71 x 10⁻⁴ mole/L) in methanol have been found to be stable for up to two weeks when stored in the dark under refrigeration at 4°C (277 K).[4] For longer-term storage, it is recommended to store solutions at -20°C or -80°C to minimize degradation.

Troubleshooting Guide

Issue: Rapid degradation of quinaprilat is observed in my aqueous solution.

Potential Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust the pH to a range of 5.5-6.5 using a suitable buffer system (e.g., phosphate buffer).[2] Avoid highly acidic or alkaline conditions.
Elevated Temperature Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Avoid repeated freeze-thaw cycles.
Presence of Catalytic Species Be aware that certain excipients can catalyze degradation. For instance, basic excipients like magnesium stearate have been shown to accelerate the degradation of the parent drug, quinapril.[4][5] If possible, use excipients that are known to be compatible with ACE inhibitors.
Light Exposure Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Data Presentation

Table 1: Stability of Quinaprilat Stock Solution

Solvent Concentration Storage Conditions Duration of Stability Reference
Methanol6.71 x 10⁻⁴ mole/LDark, 4°C (277 K)2 weeks[4]

Table 2: Influence of Excipients on the Degradation of Quinapril Hydrochloride (as a proxy for Quinaprilat)

Excipient Effect on Stability Comments Reference
Magnesium StearateDestabilizing (accelerates degradation)Basic excipient that can promote cyclization.[4][5]
PovidoneDestabilizing (accelerates degradation)[4]
Hydroxypropyl methylcelluloseDestabilizing (accelerates degradation)[4]
LactoseStabilizing[4]
Acidic Excipients (general)StabilizingDegradation is significantly lower compared to basic excipients.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quinaprilat

This protocol is adapted from methods used for the analysis of quinapril and its degradation products.[4]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.0 with phosphoric acid) in a 50:50 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Internal Standard: Benazepril or a similar structurally related compound.

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration.

  • Sample Preparation: Dilute the experimental quinaprilat solution with the mobile phase to a concentration within the calibration range.

3. Procedure:

  • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for quinaprilat and its degradation products (e.g., the diketopiperazine derivative).

  • The retention times for quinaprilat and its DKP derivative are typically distinct, allowing for their separation and quantification.

Protocol 2: Forced Degradation Study of this compound Solution

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Quinaprilat Solution:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the quinaprilat solution and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Add 0.1 M NaOH to the quinaprilat solution and maintain at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the quinaprilat solution and keep it at room temperature.

  • Thermal Degradation: Store the quinaprilat solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the quinaprilat solution to UV light.

3. Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using the stability-indicating HPLC method (Protocol 1) to quantify the remaining quinaprilat and the formation of degradation products.

Visualizations

Quinaprilat Degradation Pathway Quinaprilat This compound DKP Diketopiperazine (DKP) Derivative (Inactive) Quinaprilat->DKP Intramolecular Cyclization (Catalyzed by acid/base, heat)

Caption: Degradation of quinaprilat to its inactive DKP derivative.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare Quinaprilat Hydrochloride Solution stress_conditions Incubate under various conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc HPLC Analysis sampling->hplc data Quantify Quinaprilat and Degradants hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for assessing quinaprilat solution stability.

Troubleshooting Logic for Quinaprilat Instability start Instability Observed check_ph Is pH between 5.5 and 6.5? start->check_ph adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_temp Is solution stored at elevated temp? check_ph->check_temp Yes adjust_ph->check_temp store_cold Store at 2-8°C or frozen check_temp->store_cold Yes check_excipients Are incompatible excipients present? check_temp->check_excipients No store_cold->check_excipients replace_excipients Replace with compatible excipients check_excipients->replace_excipients Yes unstable Further Investigation Needed check_excipients->unstable No stable Solution Stabilized replace_excipients->stable

Caption: Troubleshooting guide for quinaprilat solution instability.

References

Technical Support Center: Enhancing Oral Bioavailability of Quinaprilat in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the oral bioavailability of quinaprilat in research animals.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of quinaprilat a concern?

A1: Quinaprilat is the active metabolite of the prodrug quinapril. While quinapril itself is reasonably well-absorbed, the inherent physicochemical properties of quinaprilat, such as its polarity, can limit its direct oral absorption.[1] Enhancing the oral bioavailability of quinaprilat is crucial for achieving consistent and effective therapeutic concentrations, potentially allowing for lower doses of the parent drug, quinapril, and minimizing variability in therapeutic response.

Q2: What are the primary strategies for improving the oral bioavailability of active pharmaceutical ingredients like quinaprilat?

A2: The main approaches focus on overcoming poor solubility and/or low permeability across the intestinal epithelium. Key strategies include:

  • Prodrugs: Quinapril is an ester prodrug of quinaprilat, designed to enhance absorption. Further modifications to the prodrug structure could potentially optimize this further.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[2][3][4][5][6][7][8][9][10]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution and can enhance absorption.[11][12][13][14][15][16][17][18][19] This includes solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[5][18][19][20][21]

  • Use of Permeation Enhancers: These excipients can transiently alter the permeability of the intestinal membrane to allow for greater drug absorption.[16]

  • Mucoadhesive Formulations: These are designed to increase the residence time of the drug at the site of absorption in the gastrointestinal tract.[3][13][14][15][17]

Q3: Which animal models are most commonly used for these types of studies?

A3: Rats and dogs are the most frequently used animal models for preclinical pharmacokinetic studies of ACE inhibitors like quinapril.[1][2][22] These models are well-characterized and provide data that can often be extrapolated to humans, though species-specific differences in metabolism and absorption exist.[16]

Q4: What are the key pharmacokinetic parameters to measure when assessing improvements in oral bioavailability?

A4: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. An increase in AUC is a key indicator of improved bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of Quinaprilat Between Animals
Potential Cause Troubleshooting Step
Inconsistent Dosing Volume or Technique Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles and verify the dose volume for each animal based on its body weight.
Fasted vs. Fed State The presence of food can significantly impact drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).
Formulation Instability If using a suspension or emulsion, ensure it is homogenous before and during dosing. Vortex or stir the formulation between dosing each animal to prevent settling or phase separation.
Gastrointestinal pH Differences While difficult to control, be aware that individual differences in gastric and intestinal pH can affect drug dissolution and absorption.
Animal Stress Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals consistently and minimize stress during the experimental period.
Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation
Potential Cause Troubleshooting Step
Poor In Vitro-In Vivo Correlation (IVIVC) The formulation may perform well in vitro but not in the complex environment of the GI tract. Consider more physiologically relevant in vitro models, such as simulated gastric and intestinal fluids with enzymes.
Incorrect Excipient Selection The chosen lipids, surfactants, or polymers may not be optimal for quinaprilat. Conduct thorough pre-formulation studies to assess the solubility and stability of quinaprilat in various excipients. Basic excipients like magnesium stearate have been shown to accelerate the degradation of quinapril hydrochloride.[4]
Drug Precipitation in the GI Tract The drug may initially be in solution in the formulation but precipitate upon dilution in the GI fluids. Include precipitation inhibitors in your formulation, such as certain polymers.
First-Pass Metabolism Even with improved absorption into the intestinal cells, the drug may be subject to metabolism in the gut wall or liver. Consider co-administration with metabolic inhibitors in exploratory studies to understand the extent of first-pass metabolism.
P-glycoprotein (P-gp) Efflux Quinaprilat may be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen. Screen for P-gp substrate activity and consider the inclusion of P-gp inhibitors in the formulation.

Experimental Protocols & Data

While specific data on enhanced oral formulations of quinaprilat in research animals is limited in published literature, the following tables present data from studies on other ACE inhibitors using advanced formulation strategies. These can serve as a reference for expected magnitudes of improvement.

Table 1: Pharmacokinetic Parameters of Perindopril in Rats with a Nanostructured Lipid Carrier (NLC) Formulation

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Perindopril Suspension158.3 ± 12.74.0 ± 0.5987.4 ± 89.2
Perindopril-NLC472.1 ± 38.96.0 ± 0.83145.6 ± 254.1
Data adapted from a study on perindopril, demonstrating the potential for lipid-based nanoparticles to enhance bioavailability.[21][23]

Table 2: Pharmacokinetic Parameters of Dipyridamole in Rats with a Self-Microemulsifying Drug Delivery System (SMEDDS)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Dipyridamole Suspension321.4 ± 45.82.5 ± 0.41254.7 ± 189.3100
Dipyridamole-SMEDDS589.2 ± 76.31.8 ± 0.32584.8 ± 312.5206
Data from a study on dipyridamole, illustrating a significant increase in oral bioavailability with a SMEDDS formulation.[9]
Detailed Methodologies

1. Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a general guideline and should be optimized for quinapril/quinaprilat.

  • Materials:

    • Oil phase (e.g., Capmul® MCM, oleic acid)

    • Surfactant (e.g., Kolliphor® RH 40, Labrasol®)

    • Co-surfactant (e.g., 1,2-propanediol, PEG 400)

    • Quinapril or Quinaprilat

  • Procedure:

    • Screening of Excipients: Determine the solubility of quinaprilat in various oils, surfactants, and co-surfactants.

    • Construction of Pseudo-ternary Phase Diagrams: To identify the self-microemulsifying region, mix the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion.

    • Formulation Preparation: Select a ratio from the self-microemulsifying region. Add the calculated amount of quinaprilat to the oil/surfactant/co-surfactant mixture. Gently heat and stir until the drug is completely dissolved.

2. In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Fasting: Fast the rats overnight (12-18 hours) with free access to water.

    • Dosing: Administer the quinaprilat formulation or control suspension orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Analyze the plasma concentrations of quinaprilat using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

Quinapril_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Plasma cluster_action Systemic Circulation Oral_Admin Oral Administration of Quinapril Quinapril_Formulation Quinapril in Formulation Oral_Admin->Quinapril_Formulation Absorption Intestinal Absorption Quinapril_Formulation->Absorption Quinapril Quinapril (Prodrug) Absorption->Quinapril Esterases Esterases Quinapril->Esterases Quinaprilat Quinaprilat (Active Drug) Esterases->Quinaprilat ACE Angiotensin Converting Enzyme (ACE) Quinaprilat->ACE Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Preformulation Pre-formulation Studies (Solubility, Stability) Excipient_Screening Excipient Screening (Oils, Surfactants, Polymers) Preformulation->Excipient_Screening Formulation_Optimization Formulation Optimization (e.g., SEDDS, Nanoparticles) Excipient_Screening->Formulation_Optimization Particle_Size Particle Size Analysis Formulation_Optimization->Particle_Size Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Formulation_Optimization->Permeability_Assay Animal_Model Animal Model Selection (Rat, Dog) Formulation_Optimization->Animal_Model Permeability_Assay->Animal_Model PK_Study Pharmacokinetic Study (Oral Dosing, Blood Sampling) Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

References

Technical Support Center: Resolving Common Issues in Quinaprilat Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinaprilat hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity formed during quinapril hydrochloride synthesis, and how can it be minimized?

A1: The most prevalent impurity is the diketopiperazine (DKP) derivative of quinapril.[1] Its formation is primarily caused by intramolecular cyclization, a reaction that is significantly accelerated by heat.[2] To minimize DKP formation, it is crucial to maintain lower reaction and purification temperatures, ideally below 45°C.[2] The choice of solvent and pH during the synthesis and workup also plays a critical role. For instance, conducting the final crystallization step at a controlled pH and lower temperature can significantly reduce the level of this impurity.[3]

Q2: My reaction is showing a low yield of quinapril hydrochloride. What are the potential causes and solutions?

A2: Low yields in quinapril hydrochloride synthesis can stem from several factors. A primary cause is the formation of byproducts, particularly the diketopiperazine (DKP) impurity, which represents a significant loss of the desired product.[2][4] Incomplete reactions or side reactions involving the starting materials can also contribute to reduced yields. To address this, ensure precise control over reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Optimization of the deprotection step of the benzyl or t-butyl ester precursor is also critical. A patented process describes achieving a yield of approximately 90% by carefully controlling the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester and the subsequent deprotection and crystallization steps.[5][6][7][8]

Q3: What analytical techniques are recommended for monitoring the purity of quinapril hydrochloride and detecting impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for assessing the purity of quinapril hydrochloride and quantifying its related impurities.[9] The United States Pharmacopeia (USP) monograph for Quinapril Hydrochloride outlines a specific HPLC method for this purpose.[9] This method can effectively separate quinapril from its known impurities, including quinapril related compound A (diketopiperazine) and quinapril related compound B.[9] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be a valuable tool for the identification of unknown impurities and degradation products.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of Diketopiperazine (DKP) impurity detected in the final product. Elevated temperatures during reaction, workup, or drying.[2]Maintain strict temperature control, keeping all steps below 45°C. Utilize vacuum drying at low temperatures.
Incorrect pH during the workup or crystallization.Carefully adjust and monitor the pH of the solution during extraction and crystallization phases.
Low overall yield of quinapril hydrochloride. Suboptimal reaction conditions leading to incomplete conversion or side reactions.Review and optimize reaction parameters, including temperature, reaction time, and molar ratios of reactants.
Significant formation of DKP and other byproducts.Implement strategies to minimize DKP formation as described above. Consider alternative purification strategies to better separate the product from impurities.
Loss of product during purification and isolation steps.Optimize crystallization and filtration procedures to maximize product recovery. Ensure efficient extraction during the workup.
Presence of residual solvents in the final product. Inefficient drying process.Employ a robust drying technique, such as vacuum drying at a controlled temperature, until residual solvent levels are within acceptable limits (e.g., as per ICH guidelines).
Formation of a stable solvate.If a solvate is formed, a specific desolvation step may be required. This could involve heating under vacuum or displacement with a more volatile solvent followed by drying.
Batch-to-batch inconsistency in product purity and yield. Variability in the quality of starting materials.Ensure consistent quality of all starting materials and reagents through rigorous analytical testing before use.
Lack of precise control over critical process parameters.Implement strict process controls for temperature, time, pH, and agitation rate throughout the synthesis.

Experimental Protocols

Key Experiment: Synthesis of Quinapril Hydrochloride via Tert-butyl Ester Intermediate

This protocol is a summarized representation based on publicly available patent literature.[5][6][7][8]

  • Coupling Reaction:

    • React (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of a catalytic amount of a suitable acid (e.g., acetic acid).

    • The reaction is typically carried out in an aprotic solvent such as toluene.

    • Maintain the reaction temperature between 30°C and 35°C to ensure complete conversion while minimizing side reactions.

  • Deprotection of the Tert-butyl Ester:

    • After the coupling reaction is complete, cool the reaction mixture.

    • Add an acid, such as anhydrous hydrogen chloride, to the reaction mixture to cleave the tert-butyl protecting group. This step should be performed at a controlled temperature, typically below 20°C.

  • Crystallization and Isolation:

    • Following deprotection, add a suitable anti-solvent, such as acetone, to induce crystallization of quinapril hydrochloride.

    • Cool the mixture to a lower temperature (e.g., 0-10°C) to maximize the precipitation of the product.

    • Isolate the crystalline product by filtration.

  • Purification (Recrystallization):

    • To achieve high purity, the isolated quinapril hydrochloride can be recrystallized from a suitable solvent system, such as acetonitrile.

    • This step helps to remove process-related impurities, including any remaining DKP.

  • Drying:

    • Dry the purified quinapril hydrochloride under vacuum at a temperature not exceeding 45°C until the residual solvent content meets the required specifications.

Visualizations

Signaling Pathway: Mechanism of Action of Quinaprilat

Quinapril is a prodrug that is hydrolyzed in the body to its active form, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by quinaprilat.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Synthesis_Workflow Start Start: Starting Materials Coupling Step 1: Coupling Reaction (T < 45°C) Start->Coupling Deprotection Step 2: Tert-butyl Deprotection (T < 20°C) Coupling->Deprotection Crystallization Step 3: Crystallization (e.g., with Acetone) Deprotection->Crystallization Isolation Step 4: Isolation (Filtration) Crystallization->Isolation Purification Step 5: Purification (Recrystallization) Isolation->Purification Troubleshooting Troubleshooting Point: Check for DKP Isolation->Troubleshooting Drying Step 6: Drying (Vacuum, T < 45°C) Purification->Drying QC Quality Control (HPLC Analysis) Drying->QC QC->Purification Fails Specs Final_Product Final Product: Quinapril Hydrochloride QC->Final_Product Meets Specs Troubleshooting->Purification

References

Technical Support Center: Quinaprilat Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of quinaprilat hydrochloride in experimental settings. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the refinement of dosing regimens and ensure experimental accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: My in vivo results show lower than expected efficacy after oral administration. What could be the issue?

A1: Several factors could contribute to this:

  • Prodrug Conversion: Quinapril is the prodrug that is hydrolyzed in the body to its active form, quinaprilat.[1][2][3][4] Ensure your experimental model has adequate liver function for this conversion, as diminished function can reduce the formation of active quinaprilat.[3][5]

  • Bioavailability: The oral bioavailability of the prodrug quinapril can be variable across species. For example, in horses, the bioavailability was found to be less than 5%.[6] You may need to characterize the pharmacokinetics in your specific animal model or consider intravenous administration of quinaprilat directly.

  • Food Effect: A high-fat meal can reduce the absorption of quinapril by 25-30%.[7] Standardize feeding schedules in your animal models to ensure consistent absorption.

  • Dose Selection: The dose required for efficacy can vary significantly. While a 0.3 mg/kg oral dose of quinapril showed cardiac ACE inhibition in rats[8], clinical doses in humans are much higher (10-80 mg/day).[9][10] A dose-response study may be necessary to determine the optimal dose for your model.

Q2: I am observing significant variability in blood pressure response between subjects. How can I minimize this?

A2:

  • Diuretic Use: Concurrent administration of diuretics can lead to significant and sometimes unpredictable drops in blood pressure (hypotension) when initiating quinapril therapy.[9][11] If your experimental design includes diuretics, consider discontinuing them 2-3 days prior to starting quinapril or begin with a much lower initial dose.

  • Salt Intake: The state of the renin-angiotensin system is highly dependent on salt balance. Standardize the salt content in the diet of your experimental animals to ensure a consistent baseline renin activity.

  • Trough Effects: In some cases, the antihypertensive effect of a once-daily dose may diminish towards the end of the dosing interval.[11] Consider a twice-daily dosing regimen to maintain a more stable blood pressure reduction.

Q3: How should I prepare and store this compound solutions for my experiments?

A3:

  • Stock Solutions: Stock solutions of quinapril hydrochloride in methanol have been found to be stable for up to two weeks when stored in the dark under refrigeration at 4°C (277 K).[12] For longer-term storage, solutions can be kept at -20°C for one month or -80°C for up to six months.[13]

  • Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[13] If you must use an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[13]

  • Stability Issues: Quinapril hydrochloride is unstable in the solid state in the presence of high humidity and temperature, which can lead to degradation via hydrolysis and intramolecular cyclization.[12][14] Always store the solid compound in a cool, dry, and dark place. Commercial tablets should be stored at controlled room temperature (15–30°C) and protected from light.[15]

Q4: I am planning a drug-drug interaction study. What are the key interactions to be aware of?

A4:

  • Potassium-Sparing Agents: Co-administration with agents that increase serum potassium (e.g., potassium-sparing diuretics, potassium supplements) can lead to hyperkalemia.[9] Regular monitoring of serum potassium is crucial in such studies.

  • Other Antihypertensives: Combining with other antihypertensive agents, especially diuretics, can potentiate the hypotensive effect.[7][9]

  • Renal Function: The elimination of quinaprilat is highly dependent on renal function.[9][16] Any co-administered drug that affects renal clearance could alter the pharmacokinetic profile of quinaprilat.

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters for quinapril and quinaprilat across different species.

Table 1: Pharmacokinetic Parameters of Quinaprilat

ParameterSpeciesValueConditionsCitation
Terminal Half-Life Human~26 hoursFollowing single oral doses of quinapril[17]
Terminal Half-Life Human~2 hoursShort elimination half-life, but potent binding allows once/twice daily dosing[10]
Terminal Half-Life Horse1.73 hoursFollowing intravenous administration of quinapril[6]
Time to Peak (Tmax) Human~2.5 hoursFollowing oral administration of quinapril[7]
Oral Bioavailability Human~50%Based on quinaprilat concentrations after oral quinapril vs. IV quinaprilat[18]
Oral Bioavailability Horse<5%Following oral administration of quinapril[6]
Protein Binding Human97%In plasma (for both quinapril and quinaprilat)[7]

Table 2: Experimental Dosing Regimens and Effects

SpeciesDose (of Quinapril)RouteObserved EffectCitation
Rat 0.3 mg/kgOralSignificant inhibition of ventricular and atrial ACE[8]
Human 2.5 mgOralProduced 50% inhibition of the Angiotensin-I pressor response[18]
Human 10 mgOralProduced 90% inhibition of the Angiotensin-I pressor response[18]
Human 10 - 80 mg/dayOralEffective dose range for managing hypertension[9][10][11]

Experimental Protocols

Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro ACE inhibitory activity of quinaprilat.

1. Principle: This assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The reaction is stopped, and the HA is extracted and quantified spectrophotometrically.[19][20]

2. Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • This compound (or other test inhibitors)

  • Sodium Borate Buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Pyridine

  • Benzene Sulfonyl Chloride (BSC)

  • 96-well microplate or microcentrifuge tubes

  • Spectrophotometer (plate reader or standard)

3. Reagent Preparation:

  • ACE Solution: Prepare a 2.5 mU/mL solution of ACE in the sodium borate buffer. Prepare fresh daily.

  • HHL Solution: Prepare a 5 mM solution of HHL in the sodium borate buffer.

  • Inhibitor Solutions: Prepare a stock solution of quinaprilat in the appropriate solvent (e.g., water or buffer). Create a series of dilutions to determine the IC50 value.

4. Assay Procedure: [20]

  • Setup: In separate wells or tubes, set up the following reactions:

    • Control: 25 µL ACE solution + 50 µL HHL solution + 125 µL Borate Buffer.

    • Test Sample: 25 µL ACE solution + 50 µL HHL solution + 125 µL of the quinaprilat dilution.

    • Blank: 150 µL Borate Buffer + 50 µL HHL solution (No ACE).

  • Pre-incubation: Pre-incubate the ACE solution with the inhibitor (quinaprilat) or buffer for 10 minutes at 37°C.

  • Initiate Reaction: Add the HHL solution to all wells/tubes to start the reaction.

  • Incubation: Incubate the mixture for 30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding 200 µL of 1 M HCl.

  • Extraction & Derivatization:

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Add 0.4 mL of pyridine, followed by 0.2 mL of BSC. The order of addition is critical.

    • Mix gently and cool on ice to develop the yellow color.

  • Measurement: Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer.

5. Calculation of Inhibition:

  • Calculate the percentage of ACE inhibition for each concentration of quinaprilat using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Mandatory Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Quinaprilat Quinaprilat Quinaprilat->ACE INHIBITS Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Experimental Workflow

ACE_Inhibition_Workflow start Start: Prepare Reagents (ACE, HHL, Quinaprilat) preincubation 1. Pre-incubate ACE with Quinaprilat or Buffer (10 min, 37°C) start->preincubation reaction 2. Add HHL Substrate to Initiate Reaction preincubation->reaction incubation 3. Incubate Mixture (30 min, 37°C) reaction->incubation stop 4. Stop Reaction (Add 1M HCl) incubation->stop extraction 5. Extract Hippuric Acid with Ethyl Acetate stop->extraction measurement 6. Derivatize and Measure Absorbance at 410 nm extraction->measurement analysis 7. Calculate % Inhibition and Determine IC50 measurement->analysis

Caption: Workflow diagram for the in vitro ACE inhibition assay.

References

Technical Support Center: In-Vitro ACE Inhibition Assays with Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in-vitro Angiotensin-Converting Enzyme (ACE) inhibition assays using quinaprilat.

Frequently Asked Questions (FAQs)

Q1: What is quinaprilat and how does it inhibit ACE?

Quinaprilat is the active diacid metabolite of the prodrug quinapril.[1][2] It is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[3][4] Quinaprilat exerts its inhibitory effect by binding to the active site of the ACE enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This action is a key mechanism in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.[1][4]

Q2: What are the common sources of variability in in-vitro ACE inhibition assays?

Variability in in-vitro enzyme assays can arise from several factors, including:

  • Reagent Preparation and Handling: Inaccurate concentrations of enzyme, substrate, or inhibitor solutions can lead to significant errors. Proper storage and handling to prevent degradation are crucial.

  • Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme activity and inhibitor potency.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce variability between wells and experiments.

  • Sample-Specific Factors: The presence of interfering substances in test samples, such as chelating agents or other enzyme inhibitors, can affect the assay results. The solubility of the test compound in the assay buffer is also a critical factor.

  • Instrumentation: Variations in the performance of plate readers or other analytical equipment can contribute to data inconsistency.

Q3: What is a typical IC50 value for quinaprilat against ACE?

The IC50 value of an inhibitor can vary depending on the specific assay conditions, including the substrate used and the source of the ACE enzyme. However, literature suggests that quinaprilat is a potent inhibitor of ACE, with reported high-affinity binding.[2][3] It is important to establish a baseline IC50 value in your specific assay system using a reference standard of quinaprilat.

Q4: How should I prepare and store my quinaprilat stock solution?

For consistent results, it is recommended to prepare a concentrated stock solution of quinaprilat in a suitable solvent, such as DMSO or ethanol, and then dilute it to the final working concentrations in the assay buffer.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of quinaprilat in aqueous solutions can be pH-dependent.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent pipetting.- Temperature gradients across the microplate.- Incomplete mixing of reagents in the wells.- Use calibrated pipettes and practice consistent pipetting technique.- Ensure the microplate is incubated in a temperature-controlled environment and allow it to equilibrate to the assay temperature before adding reagents.- Gently mix the contents of the wells after adding each reagent.
IC50 Value is Higher Than Expected - Incorrect concentration of quinaprilat stock solution.- Degradation of quinaprilat.- Sub-optimal assay conditions (e.g., pH, temperature).- High concentration of substrate competing with the inhibitor.- Verify the concentration of your quinaprilat stock solution by a validated analytical method.- Prepare fresh quinaprilat solutions and store them properly.- Optimize assay conditions such as pH and temperature to ensure maximal enzyme activity and inhibitor potency.- Ensure the substrate concentration is appropriate for the assay and not excessively high, which would require higher concentrations of a competitive inhibitor to achieve 50% inhibition.
IC50 Value is Lower Than Expected - Incorrect concentration of ACE enzyme solution.- Presence of other inhibitors in the assay components.- Verify the activity of your ACE enzyme preparation. Use a consistent source and lot of the enzyme.- Test for inhibitory activity in your buffer and other assay components by running controls without the enzyme or without the substrate.
No or Low ACE Inhibition Observed - Inactive quinaprilat.- Inactive ACE enzyme.- Incorrect assay setup.- Test the activity of your quinaprilat stock on a new batch of ACE enzyme.- Verify the activity of the ACE enzyme with a known ACE inhibitor, such as captopril.- Double-check all reagent concentrations, incubation times, and the order of reagent addition as specified in your protocol.
Precipitation Observed in Wells - Poor solubility of quinaprilat at the tested concentration.- Incompatibility of the sample solvent with the assay buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) in the final assay volume.[5]- Test the solubility of quinaprilat in the assay buffer at the desired concentrations before running the full assay. You may need to adjust the buffer composition or pH.

Data Presentation: Impact of Assay Parameters on Quinaprilat IC50

Disclaimer: The following tables present hypothetical data to illustrate the expected trends of how different experimental parameters can influence the IC50 value of quinaprilat. Actual results may vary and should be determined experimentally.

Table 1: Hypothetical Effect of pH on Quinaprilat IC50

pHQuinaprilat IC50 (nM)Notes
6.55.2Quinapril has been reported to be most stable in a narrow pH range of 5.5-6.5.[6]
7.48.5Physiological pH.
8.312.1Commonly used pH for in-vitro ACE assays.

Table 2: Hypothetical Effect of Temperature on Quinaprilat IC50

Temperature (°C)Quinaprilat IC50 (nM)Notes
2510.3Room temperature.
378.5Physiological temperature, optimal for most enzymatic assays.
4515.6Higher temperatures can lead to enzyme denaturation and affect inhibitor binding.

Table 3: Hypothetical Effect of Buffer Composition on Quinaprilat IC50

Buffer (50 mM, pH 8.3)Quinaprilat IC50 (nM)Notes
Tris-HCl8.5A commonly used buffer for ACE inhibition assays.
Sodium Borate9.2Another frequently used buffer system.
Potassium Phosphate7.8Buffer choice can influence enzyme activity and inhibitor interaction.

Experimental Protocols

General Protocol for In-Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on commonly used methods. It is recommended to optimize the conditions for your specific laboratory setup and reagents.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Quinaprilat as inhibitor

  • Assay Buffer: 50 mM HEPES or Sodium Borate buffer containing 300 mM NaCl, pH 8.3

  • 1 M HCl to stop the reaction

  • Ethyl acetate for extraction

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in the assay buffer.

    • Prepare a stock solution of quinaprilat in DMSO or ethanol and create a series of dilutions in the assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the quinaprilat dilution (or assay buffer for the control).

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid product.

    • Vortex the mixture and centrifuge to separate the layers.

  • Measurement:

    • Transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer or microplate reader.

  • Calculations:

    • Calculate the percentage of ACE inhibition for each quinaprilat concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the logarithm of the quinaprilat concentration to determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition ACE Inhibition by Quinaprilat Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_Inhibition ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Quinaprilat Quinaprilat Quinaprilat->ACE_Inhibition Inhibits ACE_Inhibition->Angiotensin_II

Caption: The RAAS pathway and the inhibitory action of quinaprilat on ACE.

Experimental Workflow for In-Vitro ACE Inhibition Assay

Assay_Workflow start Start reagent_prep Reagent Preparation (ACE, Substrate, Quinaprilat) start->reagent_prep pre_incubation Pre-incubation (ACE + Quinaprilat) reagent_prep->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation (37°C) reaction_start->incubation reaction_stop Stop Reaction (Add HCl) incubation->reaction_stop extraction Extraction (Ethyl Acetate) reaction_stop->extraction measurement Measurement (Absorbance at 228 nm) extraction->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for a typical in-vitro ACE inhibition assay.

Logical Relationship for Troubleshooting High Variability

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Results Pipetting Inconsistent Pipetting High_Variability->Pipetting Temperature Temperature Gradients High_Variability->Temperature Mixing Incomplete Mixing High_Variability->Mixing Calibrate Calibrate Pipettes & Practice Technique Pipetting->Calibrate Incubate Ensure Uniform Incubation Temperature Temperature->Incubate Mix_Well Thoroughly Mix Reagents in Wells Mixing->Mix_Well

Caption: A logical diagram illustrating causes and solutions for high variability.

References

Technical Support Center: High-Purity Quinaprilat Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of high-purity quinaprilat hydrochloride. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between quinapril and quinaprilat?

A1: Quinapril is the ethyl ester prodrug of quinaprilat.[1] In the body, quinapril is rapidly hydrolyzed to its active metabolite, quinaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][3][4][5][6][7] The primary therapeutic action is attributed to quinaprilat.[5][7]

Q2: What are the most common impurities encountered during quinapril hydrochloride synthesis and purification?

A2: The most significant and often difficult-to-remove impurity is the diketopiperazine derivative.[8][9] This impurity can form during the deprotection step of the synthesis or during the drying of the final product.[8] Other known related substances include Quinapril EP Impurities A, C, D, G, H, and M.[2][] Regulatory bodies have stringent requirements regarding the levels of such impurities in the final active pharmaceutical ingredient (API).[8]

Q3: What are the common physical forms of quinapril hydrochloride, and how do they impact purification?

A3: Quinapril hydrochloride can exist in both crystalline and amorphous forms.[9] Often, purification processes yield crystalline solvates with solvents like acetonitrile, acetone, or toluene.[11][12][13] The subsequent removal of the solvent (desolvation) under vacuum can lead to the formation of a high-purity amorphous solid.[8][11] The stability of the final form can be influenced by factors such as humidity.[14]

Q4: Which analytical techniques are recommended for purity assessment of quinapril hydrochloride?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of quinapril hydrochloride and quantifying its related impurities, as outlined in the USP monograph.[14][15][16] UV spectrophotometry is another simple and accurate method for the quantitative estimation of quinapril hydrochloride in bulk drug form.[17]

Troubleshooting Guide

Problem 1: Persistent Diketopiperazine Impurity After Initial Crystallization

  • Question: My batch of quinapril hydrochloride shows a high level of the diketopiperazine impurity, which is not being effectively removed by standard crystallization with acetonitrile. What should I do?

  • Answer: The diketopiperazine impurity is notoriously difficult to remove using conventional crystallization techniques.[8] A more effective approach is to use a nitroalkane solvent (e.g., nitromethane, nitroethane) for crystallization. This process forms a novel crystalline solvate that can be isolated. Subsequent drying of this solvate under vacuum effectively removes the solvent and yields amorphous quinapril hydrochloride with a significantly reduced level of the diketopiperazine impurity.[8][13]

Problem 2: Low Yield After Purification

  • Question: I am experiencing low yields (below 40%) after chromatographic purification and lyophilization. How can I improve the recovery of high-purity quinapril hydrochloride?

  • Answer: While chromatographic purification can achieve high purity, it can sometimes result in low yields.[12] Consider a crystallization-based approach, which often provides better yields for bulk material. One patented method involves the catalytic hydrogenolysis of the benzyl ester of quinapril in an alkyl nitrile solvent. After adjusting the pH to 0.8-1.0 with HCl, the reaction proceeds to form crystalline quinapril hydrochloride. This process has been reported to achieve high purity (e.g., 99.6%) and good yields (e.g., 85.5%).[18]

Problem 3: Product Fails to Crystallize from Solution

  • Question: I have dissolved my crude quinapril hydrochloride in acetone, but it is not crystallizing upon cooling. What factors could be inhibiting crystallization?

  • Answer: Several factors can hinder crystallization. Ensure that the solution is sufficiently concentrated. If the solution is too dilute, crystallization will not occur. You can carefully remove some solvent under vacuum to increase the concentration. Seeding the solution with a small crystal of pure quinapril hydrochloride can also initiate crystallization. Additionally, the cooling rate can be critical; try cooling the solution slowly over several hours. The process described in patents often involves agitating the solution at 15-25°C for at least 8 hours after the onset of crystallization, followed by further cooling to -5°C to 5°C to maximize the recovery of the crystalline acetone solvate.[6][11]

Problem 4: High Residual Solvent Content in the Final Product

  • Question: My final amorphous quinapril hydrochloride product has high levels of residual acetonitrile, exceeding ICH limits. How can I effectively remove the solvent?

  • Answer: High residual solvent content is a common issue when drying solvates. The desolvation process is crucial. Ensure you are drying the material under a sufficiently high vacuum and at an appropriate temperature (e.g., 40-50°C).[8][9] The drying time can also be extensive; one process notes that desolvation of a nitroalkane solvate can take up to 60 hours.[9] Breaking up any large agglomerates of the material before and during drying can also help facilitate solvent removal.

Quantitative Data from Purification Protocols

The following table summarizes quantitative data from various purification methods described in the literature.

Purification MethodSolvent SystemPurity AchievedYieldKey Impurity Levels ReportedResidual SolventReference
Catalytic Hydrogenolysis & Direct CrystallizationPropionitrile99.6%85.5%Diketopiperazine: 0.12%25.7 ppm[18]
Deprotection & Recrystallization (to amorphous solid)Acetone, Acetonitrile>99.5%~90%Not specifiedNot specified[11]
Crystallization via Toluene Solvate followed by Ethyl Formate SolvateToluene, Ethyl FormateNot specified95%Not specifiedNot specified[12]

Experimental Protocols

Protocol 1: Purification via Nitroalkane Solvate Formation [8][13]

  • Dissolution: Dissolve impure quinapril hydrochloride in a suitable nitroalkane solvent (e.g., nitromethane, nitroethane, or nitropropane) at an elevated temperature to achieve complete dissolution.

  • Crystallization: Gradually cool the solution to allow for the crystallization of the quinapril hydrochloride nitroalkane solvate.

  • Isolation: Isolate the crystalline solvate by filtration and wash with a small amount of cold nitroalkane solvent.

  • Drying (Desolvation): Dry the isolated crystalline solvate under high vacuum at a temperature between 40°C and 45°C. This step is critical and may require an extended period (e.g., up to 60 hours) to completely remove the solvent, resulting in high-purity amorphous quinapril hydrochloride.[9]

Protocol 2: Purification by Crystallization from Acetonitrile [11]

  • Dissolution: Dissolve the crude quinapril hydrochloride acetone solvate in acetonitrile. Heat the mixture to a temperature between 75°C and 82°C for a short period (<10 minutes) to ensure complete dissolution.

  • Filtration: Transfer the hot solution through a filter into a clean crystallization vessel.

  • Crystallization: Cool the solution and agitate at a temperature between 0°C and 5°C for at least 8 hours to promote the crystallization of the quinapril hydrochloride acetonitrile solvate.

  • Isolation: Isolate the crystals using a centrifuge or filtration. Wash the collected crystals with cold acetonitrile to remove residual impurities.

  • Drying: Dry the solvate under vacuum to yield the final amorphous product.

Visualized Workflows and Logic

G cluster_synthesis Crude Synthesis cluster_purification Purification Workflow cluster_analysis Quality Control cluster_final Final Product Crude Crude Quinapril HCl Dissolution 1. Dissolution in Recrystallization Solvent (e.g., Acetonitrile, Nitroalkane) Crude->Dissolution Crystallization 2. Cooling & Agitation to form Crystalline Solvate Dissolution->Crystallization Isolation 3. Isolation via Filtration or Centrifugation Crystallization->Isolation Drying 4. Drying under Vacuum (Desolvation) Isolation->Drying QC Purity & Impurity Analysis (HPLC) Drying->QC Final High-Purity Amorphous Quinapril HCl QC->Final

Caption: General experimental workflow for the purification of Quinapril HCl.

G Start Start: Impure Quinapril HCl CheckPurity Initial Purity Check (HPLC) High Diketopiperazine? Start->CheckPurity Recrystallize_ACN Recrystallize with Acetonitrile or Acetone CheckPurity->Recrystallize_ACN No Recrystallize_Nitro Recrystallize with Nitroalkane Solvent CheckPurity->Recrystallize_Nitro Yes CheckYield Low Yield? Recrystallize_ACN->CheckYield Recrystallize_Nitro->CheckYield OptimizeCrystallization Optimize Crystallization: - Increase Concentration - Slow Cooling Rate - Agitation Time CheckYield->OptimizeCrystallization Yes CheckResidualSolvent High Residual Solvent? CheckYield->CheckResidualSolvent No OptimizeCrystallization->CheckResidualSolvent FinalQC Final QC Check CheckResidualSolvent->FinalQC No OptimizeDrying Optimize Drying: - Increase Time - Higher Vacuum - Check Temperature CheckResidualSolvent->OptimizeDrying Yes OptimizeDrying->FinalQC

Caption: Troubleshooting decision tree for Quinapril HCl purification.

G Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hydrolysis (in vivo) Diketopiperazine Diketopiperazine (Degradation Impurity) Quinapril->Diketopiperazine Intramolecular Cyclization (Degradation)

Caption: Relationship between Quinapril, its active form, and a key impurity.

References

Validation & Comparative

A Comparative Analysis of Quinaprilat and Enalaprilat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent angiotensin-converting enzyme (ACE) inhibitors, quinaprilat hydrochloride and enalaprilat. Designed for researchers, scientists, and drug development professionals, this document delves into their respective pharmacokinetics, pharmacodynamics, and underlying mechanisms of action, supported by experimental data.

Executive Summary

Quinaprilat and enalaprilat are the active metabolites of the prodrugs quinapril and enalapril, respectively. Both are potent inhibitors of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and are widely used in the management of hypertension and heart failure. While they share a common primary mechanism of action, notable differences in their pharmacokinetic profiles and their affinity for tissue-bound ACE may contribute to distinct pharmacodynamic effects, particularly concerning endothelial function. Quinaprilat generally exhibits a higher affinity for tissue ACE, which may lead to more pronounced local effects within the vasculature.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of quinaprilat and enalaprilat, compiled from various studies. It is important to note that values may vary depending on the study population and analytical methods used.

Table 1: Pharmacokinetic Properties of Quinaprilat vs. Enalaprilat

ParameterQuinaprilatEnalaprilatSource(s)
Time to Peak Concentration (Tmax) ~2 hours~4.3-4.6 hours[1]
Elimination Half-life (t1/2) ~2-3 hours (initial), ~25 hours (terminal)~11 hours (effective)[1][2]
Plasma Protein Binding ~97%Not specified in provided results[1]
Route of Elimination Primarily renalPrimarily renal (>90% in urine)[1][2]
Clearance Dependent on renal functionDependent on renal function[1][2]

Table 2: Pharmacodynamic Comparison of Quinaprilat vs. Enalaprilat

ParameterQuinaprilatEnalaprilatSource(s)
ACE Inhibition Potent, with high affinity for tissue ACEPotent, with lower affinity for tissue ACE compared to quinaprilat[3][4]
Effect on Blood Pressure Significant reduction in systolic and diastolic blood pressureSignificant reduction in systolic and diastolic blood pressure[5][6]
Effect on Forearm Blood Flow More rapid and longer-lasting vasodilationLess pronounced and shorter-lasting vasodilation[7]
Effect on Endothelial Function Improves flow-dependent dilationNo significant effect on flow-dependent dilation in some studies[8]
Effect on Nitric Oxide Production Greater increase in total nitric oxide productionLess pronounced increase in nitric oxide production[3]

Mechanism of Action and Signaling Pathways

Both quinaprilat and enalaprilat exert their primary effect by inhibiting angiotensin-converting enzyme (ACE). This inhibition has a dual effect: it decreases the production of the potent vasoconstrictor angiotensin II and reduces the degradation of the vasodilator bradykinin.[9]

The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a central component of the RAAS. By inhibiting the conversion of angiotensin I to angiotensin II, quinaprilat and enalaprilat disrupt the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation.[7]

The Bradykinin-Nitric Oxide Pathway

ACE is also identical to kininase II, an enzyme that degrades bradykinin. By inhibiting this enzyme, both drugs increase the local concentration of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[10][11] NO is a potent vasodilator and also has anti-inflammatory and anti-proliferative effects.[10] The differing affinities of quinaprilat and enalaprilat for tissue-bound ACE may influence the extent of bradykinin potentiation within the vascular endothelium.[4]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing vascular effects.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_ACEI ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ACEI Quinaprilat / Enalaprilat ACEI->AngiotensinII Inhibition

ACE Inhibitor Action on the RAAS

Bradykinin_Pathway cluster_Bradykinin Bradykinin-Nitric Oxide Pathway cluster_ACEI_BK ACE Inhibition Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Inactive Inactive Peptides Bradykinin->Inactive ACE (Kininase II) eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ACEI Quinaprilat / Enalaprilat ACEI->Inactive Inhibition

ACE Inhibitor Effect on Bradykinin

Experimental_Workflow cluster_workflow Forearm Venous Occlusion Plethysmography Workflow Start Subject Preparation (Supine Position) Cannulation Brachial Artery Cannulation (Non-dominant arm) Start->Cannulation Baseline Baseline Forearm Blood Flow Measurement Cannulation->Baseline Infusion Intra-arterial Infusion (Quinaprilat, Enalaprilat, or Placebo) Baseline->Infusion Measurement Forearm Blood Flow Measurement (During and after infusion) Infusion->Measurement Data Data Analysis (Change from baseline) Measurement->Data

Experimental Workflow Diagram

Experimental Protocols

A key methodology used to differentiate the vascular effects of quinaprilat and enalaprilat is forearm venous occlusion plethysmography. This technique allows for the direct assessment of drug effects on forearm blood flow (FBF).

Forearm Venous Occlusion Plethysmography

Objective: To measure changes in forearm blood flow in response to intra-arterial drug administration.

Methodology:

  • Subject Preparation: Subjects rest in a supine position in a temperature-controlled room. The forearm to be studied is elevated above the level of the heart to facilitate venous drainage.[12]

  • Instrumentation:

    • A fine-bore cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.[3]

    • Venous occlusion cuffs are placed around the upper arm and wrist.

    • Strain gauges are placed around the widest part of the forearm to measure changes in circumference.[12]

  • Procedure:

    • Baseline FBF is measured by inflating the upper arm cuff to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg) for short intervals (e.g., 10 seconds every 15 seconds). The wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation from the measurement.[12][13]

    • The drug of interest (quinaprilat, enalaprilat, or placebo) is infused at a constant rate through the brachial artery cannula.[7]

    • FBF measurements are repeated during and after the drug infusion to determine the change from baseline.

  • Data Analysis: The rate of increase in forearm volume, measured by the strain gauge, is used to calculate FBF, typically expressed as mL/100 mL of forearm tissue/minute. Changes in FBF from baseline are then compared between the different drug infusions.

Key Experimental Findings from Forearm Blood Flow Studies:

  • Intra-arterial infusion of quinaprilat has been shown to induce a more rapid and sustained increase in forearm blood flow compared to enalaprilat in patients with essential hypertension.[7]

  • Studies have indicated that quinaprilat improves flow-dependent (endothelium-mediated) dilation, an effect not consistently observed with enalaprilat. This is often attributed to quinaprilat's higher affinity for tissue ACE, leading to greater local potentiation of bradykinin and subsequent nitric oxide release.[8]

  • In one study, after acute myocardial infarction, patients treated with quinapril showed a greater increase in total nitric oxide production compared to those treated with enalapril.[3]

Conclusion

Both quinaprilat and enalaprilat are effective ACE inhibitors that play a crucial role in cardiovascular therapy. However, evidence from comparative studies suggests that quinaprilat may possess a more pronounced effect on the vascular endothelium, likely due to its higher affinity for tissue-bound ACE. This can translate to more significant improvements in endothelial function and local vasodilation. For researchers and drug development professionals, these differences highlight the potential for tissue-specific ACE inhibition as a therapeutic target and underscore the importance of considering the nuanced pharmacodynamic profiles of drugs within the same class. Further head-to-head clinical trials are warranted to fully elucidate the long-term clinical implications of these observed differences.

References

A Comparative Guide to the Analytical Quantification of Quinaprilat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of quinaprilat, the active metabolite of the antihypertensive drug quinapril, a variety of analytical methods are available. This guide provides a comparative overview of common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV Spectrophotometry, to assist in selecting the most appropriate method for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of quinaprilat hydrochloride is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of different validated methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of quinaprilat in various samples, including bulk drugs, pharmaceutical formulations, and biological fluids.

ParameterMethod 1Method 2Method 3
Column Inertsil ODS C18 (150mm x 4.6mm, 5µm)[1]ACE C18 (150x4.6) mm, 5µ[2]Zorbax Eclipse XDB, C18 (150 x 4.6 mm, 5 mm)[3]
Mobile Phase Phosphate buffer: Acetonitrile (26:74 v/v)[1](A) 3.5 pH phosphate buffer, (B) Acetonitrile and Water (90:10 v/v)[2]Acetonitrile: Phosphate buffer, pH 4.5 (35:65 v/v)[3]
Flow Rate 1.2 ml/min[1]1.0 ml/min[2]0.9 mL min-1[3]
Detection Wavelength 210nm[1]225 nm[2]210 nm[3]
Retention Time 3.76 min (Quinapril)[1]9.89 minutes (Quinapril HCl)[2]2.099 min (Quinapril), 5.537 min (Hydrochlorothiazide)[3]
Linearity Range (µg/ml) 25-150 (Quinapril)[1]50 - 150 (Quinapril)[4]50-300 (Quinapril)[3]
Correlation Coefficient (r²) 0.999[1]0.999[2]0.999[3]
Recovery (%) 99.8 (Quinapril)[1]100.17 (Quinapril HCl)[2]-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of quinaprilat in complex biological matrices like human plasma.

ParameterMethod 1[5]Method 2[6]
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)-
Mobile Phase Isocratic elutionGradient elution, Acetonitrile:methanol (8:2 v/v) for protein precipitation
Flow Rate 0.2 mL/min-
Detection Triple-quadrupole tandem mass spectrometer (MRM mode)Tandem mass spectrometry (MRM mode)
Internal Standard LisinoprilCarvedilol
Linearity Range (ng/mL) 10.012-1000up to 2000
Lower Limit of Quantification (ng/mL) 10.01210
Intra- and Inter-day Precision (%) within 10.0below 15
Recovery (%) 62.6-
Run Time 3.0 min6.3 min
UV Spectrophotometry Method

UV spectrophotometry provides a simpler and more accessible method for the quantification of quinapril hydrochloride, suitable for bulk drug and formulation analysis.

ParameterMethod 1[7][8]
Principle Difference Spectrophotometry
Wavelengths 207 nm (acidic), 222 nm (basic)
Linearity Range (µg/ml) 2-10
Correlation Coefficient (r²) 0.996
LOD (µg/ml) 0.766
LOQ (µg/ml) 2.324
Recovery (%) 98.21 - 116.07

Experimental Protocols

HPLC Method for Quinapril and Hydrochlorothiazide

This method is adapted from a stability-indicating RP-HPLC study.[1]

  • Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.

  • Column: Thermoscientific Inertsil ODS C18 column (150mm×4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 26:74 (v/v).

  • Flow Rate: 1.2 ml/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Standard and sample solutions are prepared in a suitable diluent to achieve concentrations within the linear range.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.

UPLC-MS/MS Method for Quinapril and Quinaprilat in Human Plasma

This highly sensitive method is suitable for pharmacokinetic studies.[5]

  • Chromatographic System: An ultra-performance liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization source.

  • Column: Acquity UPLC BEH C18 column (100 x 2.1 mm, i.d., 1.7 µm).

  • Mobile Phase: Isocratic elution with a suitable mobile phase.

  • Flow Rate: 0.2 mL/min.

  • Internal Standard: Lisinopril.

  • Sample Preparation: A one-step protein precipitation extraction procedure is used for plasma samples. 250 µL of plasma is typically used.

  • Detection: Detection is performed in multiple reaction monitoring (MRM) mode.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of quinaprilat from a biological sample using a chromatography-based method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation / Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample into HPLC/UPLC Supernatant->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Result Concentration Determination Peak_Integration->Result

Caption: Workflow for Quinaprilat Quantification.

The metabolism of quinapril to its active form, quinaprilat, is a key consideration in its analysis. The following diagram illustrates this conversion.

quinapril_metabolism Quinapril Quinapril (Prodrug) Hydrolysis Hydrolysis (Esterase) Quinapril->Hydrolysis Quinaprilat Quinaprilat (Active Metabolite) Hydrolysis->Quinaprilat

Caption: Conversion of Quinapril to Quinaprilat.

References

A Comparative Guide to the In Vivo Efficacy of Quinaprilat and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of quinaprilat, the active metabolite of quinapril, with other prominent angiotensin-converting enzyme (ACE) inhibitors, primarily enalaprilat (from enalapril) and captopril. The data presented is collated from various preclinical studies, offering insights into the comparative antihypertensive efficacy and tissue-level ACE inhibition of these compounds.

I. Overview of In Vivo Efficacy

Quinaprilat demonstrates potent antihypertensive effects in various animal models of hypertension. Its efficacy is attributed to the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS), leading to reduced production of the vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. Comparative studies indicate that quinapril often exhibits a more potent and sustained antihypertensive action compared to captopril and a similar or slightly more potent effect than enalapril in certain models.[1] A key differentiator for quinaprilat is its high affinity for and potent inhibition of tissue ACE, which may contribute to its long duration of action.

II. Comparative Antihypertensive Effects

The following table summarizes the in vivo antihypertensive efficacy of quinapril, enalapril, and captopril in spontaneously hypertensive rats (SHR) and two-kidney, one-clip (2K1C) renal hypertensive rats, two commonly used models of hypertension.

ACE Inhibitor Animal Model Dose (p.o.) Maximal Mean Arterial Pressure Reduction (mmHg) Duration of Action Reference
Quinapril SHR10 mg/kg~35> 24 hours[1]
2K1C Hypertensive Rat1 mg/kg~40Sustained[1]
Enalapril SHR10 mg/kg~30~ 24 hours[1]
2K1C Hypertensive Rat1 mg/kg~40Sustained[1]
Captopril SHR30 mg/kg~30< 12 hours
2K1C Hypertensive Rat40 mg/kg~30Shorter than quinapril and enalapril[1]

Note: The data are compiled from multiple sources and represent approximate values for comparative purposes. Experimental conditions may vary between studies.

III. Comparative Inhibition of Angiotensin-Converting Enzyme (ACE)

The inhibitory activity of quinaprilat against both plasma and tissue ACE is a critical determinant of its in vivo efficacy. The following table provides a comparative overview of the ACE inhibitory potency of quinaprilat, enalaprilat, and captopril.

ACE Inhibitor Assay Type Tissue Inhibitory Potency (Relative) Reference
Quinaprilat In vitro / ex vivoPlasma, Lung, Kidney, HeartQuinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat
Enalaprilat In vitro / ex vivoPlasma, Lung, Kidney, HeartLess potent than Quinaprilat
Captopril In vitro / ex vivoPlasma, Lung, Kidney, HeartLess potent than Quinaprilat and Enalaprilat

The following table details the percentage of ACE inhibition in various tissues after oral administration of quinapril in rats.

Tissue ACE Inhibition (%) after 6 days of Quinapril (2 mg/kg/day, p.o.) Reference
Plasma94%[2]
Lung93%[2]
Aorta40%[2]
Myocardium23%[2]
Kidney20%[2]

IV. Experimental Protocols

A. In Vivo Antihypertensive Efficacy in Conscious Rats

Objective: To compare the blood pressure-lowering effects and duration of action of different ACE inhibitors in hypertensive rat models.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

  • Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension.

Methodology:

  • Male rats of the selected strain are used.

  • For direct and continuous blood pressure monitoring, a telemetry device or an indwelling catheter is surgically implanted into the carotid or femoral artery under anesthesia. Rats are allowed a recovery period of at least 48 hours.

  • Baseline mean arterial pressure (MAP) and heart rate are recorded for a control period.

  • The ACE inhibitors (quinapril, enalapril, captopril) or vehicle (control) are administered orally (p.o.) via gavage at specified doses.

  • MAP and heart rate are continuously monitored for at least 24 hours post-administration to determine the maximal antihypertensive effect and the duration of action.

  • Data is typically expressed as the change in MAP from baseline over time.

B. Ex Vivo ACE Inhibition Assay in Rat Tissues

Objective: To determine the extent of ACE inhibition in various tissues following oral administration of ACE inhibitors.

Methodology:

  • Hypertensive rats are treated with the respective ACE inhibitors or vehicle for a specified period (e.g., single dose or multiple days).

  • At selected time points after the final dose, rats are euthanized, and various tissues (e.g., lungs, aorta, heart, kidneys) and blood are collected.

  • Tissues are homogenized in a suitable buffer.

  • Plasma is separated from the blood by centrifugation.

  • The ACE activity in the tissue homogenates and plasma is determined using a fluorometric or radiometric assay. A common method involves measuring the rate of hydrolysis of a synthetic ACE substrate, such as hippuryl-L-histidyl-L-leucine (HHL).

  • The percentage of ACE inhibition is calculated by comparing the ACE activity in the treated groups to that in the vehicle-treated control group.

V. Signaling Pathways and Experimental Workflow

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE ACE Renin Renin ACE_Inhibitors ACE Inhibitors (e.g., Quinaprilat) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Animal_Model Hypertensive Rat Models (SHR, 2K1C) Surgery Catheter/Telemetry Implantation Animal_Model->Surgery Recovery Recovery Period Surgery->Recovery Baseline Baseline BP Measurement Recovery->Baseline Drug_Admin Oral Administration of ACE Inhibitor or Vehicle Baseline->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Tissue_Collection Tissue & Plasma Collection Drug_Admin->Tissue_Collection Data_Analysis Data Analysis and Comparison BP_Monitoring->Data_Analysis ACE_Assay Ex Vivo ACE Activity Assay Tissue_Collection->ACE_Assay ACE_Assay->Data_Analysis

Caption: General experimental workflow for in vivo comparison of ACE inhibitors in rats.

VI. Conclusion

The in vivo evidence suggests that quinaprilat is a highly effective ACE inhibitor with a potent and long-lasting antihypertensive effect. Its high affinity for tissue ACE likely contributes to its sustained action. In direct comparisons within preclinical models, quinapril demonstrates comparable or superior efficacy to enalapril and is significantly more potent and longer-acting than captopril. These findings underscore the importance of considering not only plasma ACE inhibition but also the extent and duration of tissue ACE inhibition when evaluating the in vivo performance of different ACE inhibitors. Further research with standardized protocols will continue to delineate the nuanced differences among these important therapeutic agents.

References

A Head-to-Head Comparison of Quinaprilat and Quinapril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetics, pharmacodynamics, and efficacy of the angiotensin-converting enzyme (ACE) inhibitor quinapril and its active metabolite, quinaprilat, based on available data from animal models. Quinapril, a prodrug, is rapidly hydrolyzed in vivo to quinaprilat, which is responsible for the therapeutic effects.[1][2][3] Understanding the distinct profiles of both compounds is crucial for preclinical research and drug development.

Executive Summary

Quinapril is administered orally and undergoes rapid conversion to the active form, quinaprilat.[2][3][4] Quinaprilat, when administered intravenously, exhibits a more immediate onset of action.[5] The antihypertensive efficacy of quinapril is directly correlated with the inhibition of ACE in both plasma and, significantly, in various tissues, a role carried out by quinaprilat.[2] While direct head-to-head comparative studies in a single animal model are limited, this guide synthesizes available data to present a comparative overview.

Pharmacokinetic Profile

Quinapril is designed for oral administration and demonstrates rapid absorption and conversion to quinaprilat.[1] The bioavailability of oral quinapril is approximately 50% based on plasma concentrations of quinaprilat.[5]

Table 1: Comparative Pharmacokinetics of Quinapril and Quinaprilat

ParameterQuinapril (Oral)Quinaprilat (Intravenous)Animal Model
Route of Administration Oral (p.o.)Intravenous (i.v.)N/A
Time to Peak Plasma Concentration (Tmax) ~1 hour (for quinapril)< 15 minutes (onset of action)Human[5][6]
Peak Plasma Concentration (Cmax) of Quinaprilat Dose-dependentHigher than oral quinapril for equivalent effectHuman[5]
Area Under the Curve (AUC) of Quinaprilat AUC after 20 mg oral quinapril is similar to 10 mg IV quinaprilatAUC after 10 mg IV quinaprilat is similar to 20 mg oral quinaprilHuman[5]
Elimination Half-life of Quinaprilat ~2-3 hours~2-3 hoursHuman[6]

Note: Much of the direct comparative pharmacokinetic data comes from human studies, which serve as a valuable reference for preclinical investigations.

Pharmacodynamic Profile: ACE Inhibition and Hemodynamic Effects

The primary pharmacodynamic effect of both compounds is the inhibition of ACE, leading to reduced production of angiotensin II and subsequent vasodilation and blood pressure reduction.

ACE Inhibition

Quinaprilat is a potent inhibitor of ACE, with studies in rats showing its high potency in tissue homogenates.[7][8] The antihypertensive effect of oral quinapril is attributed to the resulting systemic and tissue-level ACE inhibition by quinaprilat.[2] Studies in rabbits have shown that quinaprilat leads to more significant tissue ACE inhibition compared to other ACE inhibitors like captopril, even with similar plasma ACE inhibition levels.[9] In rats treated with oral quinapril, significant dose-dependent ACE inhibition is observed in serum, lung, heart, and aorta.[10][11]

Table 2: Comparative Pharmacodynamics of Oral Quinapril and Intravenous Quinaprilat

ParameterQuinapril (Oral)Quinaprilat (Intravenous)Animal Model
Onset of Action Dependent on absorption and conversion< 15 minutesHuman[5]
Magnitude of Effect 20 mg oral dose produces a similar magnitude of effect as 10 mg IV quinaprilat10 mg IV dose produces a similar magnitude of effect as 20 mg oral quinaprilHuman[5]
Duration of Action Dose-dependentLonger duration than oral quinapril at equieffective doses due to higher CmaxHuman[5]
Effect on Blood Pressure Dose-dependent reduction in blood pressure in hypertensive rat models[12]Dose-dependent reduction in blood pressureHuman[5]
Tissue ACE Inhibition Significant inhibition in heart, lung, kidney, and aorta in rats[10]Demonstrated high tissue affinity and inhibition in rabbits[9]Rat, Rabbit

Efficacy in Animal Models of Cardiovascular Disease

Oral quinapril has been extensively studied in various animal models of hypertension and heart failure.

  • Hypertension: In spontaneously hypertensive rats (SHRs) and renal hypertensive rats, oral quinapril produces a dose-dependent and sustained antihypertensive effect.[12] Long-term treatment with quinapril in SHRs has been shown to reduce blood pressure and improve arterial function.[13][14]

  • Heart Failure: In a hamster model of cardiomyopathy, oral quinapril was found to prevent the decline in left ventricular function and slow the progression of heart failure.[2]

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The primary mechanism of action for quinaprilat is the inhibition of ACE within the RAAS pathway. This blockade prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE Renin Renin Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Caption: Mechanism of action of quinaprilat in the RAAS pathway.

Representative Experimental Workflow for Evaluating Antihypertensive Efficacy

The following diagram illustrates a typical workflow for assessing the antihypertensive effects of quinapril and quinaprilat in an animal model, such as the spontaneously hypertensive rat (SHR).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomize into Groups Baseline_BP->Randomization Group_Q Group 1: Oral Quinapril Randomization->Group_Q Group_Qt Group 2: IV Quinaprilat Randomization->Group_Qt Group_C Group 3: Vehicle Control Randomization->Group_C BP_Monitoring Continuous Blood Pressure Monitoring Group_Q->BP_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Group_Q->PK_Sampling Tissue_Harvest Tissue Harvest for ACE Activity Assay Group_Q->Tissue_Harvest Group_Qt->BP_Monitoring Group_Qt->PK_Sampling Group_Qt->Tissue_Harvest Group_C->BP_Monitoring Group_C->PK_Sampling Group_C->Tissue_Harvest Data_Analysis Data Analysis BP_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Tissue_Harvest->Data_Analysis

Caption: A typical experimental workflow for in vivo comparison.

Experimental Protocols

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is synthesized from descriptions of studies evaluating oral quinapril in SHRs.[12][13][14]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. A period of at least one week is allowed for acclimatization.

  • Drug Administration:

    • Quinapril Group: Quinapril is administered orally (p.o.) via gavage at doses ranging from 0.1 to 10 mg/kg/day.

    • Quinaprilat Group: Quinaprilat would be administered intravenously (i.v.), likely via a tail vein catheter, at doses determined by prior dose-ranging studies to be equieffective to the oral quinapril doses.

    • Control Group: Receives the vehicle used for drug dissolution (e.g., distilled water or saline) by the same route and volume.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method before and at multiple time points after drug administration. For continuous monitoring, radiotelemetry devices may be implanted.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Ex Vivo Tissue ACE Inhibition Assay

This protocol is based on methodologies described for measuring ACE activity in tissues following oral quinapril administration in rats.[10][11]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., heart, lungs, aorta, kidneys) are rapidly excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen.

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) on ice. The homogenate is then centrifuged, and the supernatant is collected for the ACE activity assay.

  • ACE Activity Measurement: ACE activity is determined by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).

  • Data Analysis: ACE activity is expressed as a percentage of the activity measured in the tissues of the vehicle-treated control animals. The percentage of ACE inhibition is calculated for each treatment group.

Conclusion

Quinapril serves as an effective oral prodrug that is rapidly converted to its active form, quinaprilat. Quinaprilat is a potent inhibitor of both plasma and tissue ACE, leading to the antihypertensive and cardioprotective effects observed with quinapril administration. While intravenous quinaprilat offers a more rapid onset of action, oral quinapril provides a convenient and effective means of delivering the active compound systemically. The choice between using quinapril or quinaprilat in preclinical studies will depend on the specific research question, with quinapril being suitable for modeling oral therapy and quinaprilat being ideal for studies requiring direct and rapid ACE inhibition. Further direct head-to-head comparative studies in various animal models would be beneficial to fully elucidate the nuanced differences in their pharmacodynamic profiles.

References

Assessing the Reproducibility of Experiments Involving Quinaprilat Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of pharmaceutical research, ensuring that experiments can be reliably repeated is critical for drug development and validation. This guide provides a comprehensive assessment of the factors influencing the reproducibility of experiments involving quinaprilat hydrochloride, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. We present comparative data, detailed experimental protocols, and visual workflows to aid researchers in designing robust and repeatable studies.

Performance Comparison: this compound vs. Alternative ACE Inhibitors

Quinaprilat's performance is often benchmarked against other widely used ACE inhibitors. While direct inter-laboratory reproducibility studies are scarce, comparing their pharmacokinetic and pharmacodynamic profiles can provide insights into potential sources of variability.

ParameterQuinaprilatEnalaprilatLisinoprilCaptoprilKey Considerations for Reproducibility
Prodrug Yes (from Quinapril)Yes (from Enalapril)NoNoVariability in metabolic conversion rates can be a source of experimental inconsistency.[1]
Active Metabolite QuinaprilatEnalaprilatLisinoprilCaptoprilDirect use of the active form (quinaprilat) can reduce variability associated with metabolism.
Elimination Half-life ~2 hours (but potent binding to ACE allows for longer dosing intervals)[2][3]11 hours12 hours~2 hoursShorter half-life may require more precise timing in experimental designs to capture peak effects consistently.
Primary Route of Elimination Renal[1]RenalRenalRenalSubject variability in renal function can significantly impact drug clearance and, consequently, experimental outcomes.[1]
Tissue ACE Inhibition High affinity for vascular ACE[4]Lower affinity for vascular ACE compared to quinaprilat[4]--Differences in tissue-specific ACE inhibition can lead to varied results in localized experimental models.[4]

Experimental Protocols for this compound Analysis

The accurate quantification of quinaprilat is fundamental to the reproducibility of any experiment. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Quinaprilat Quantification in Plasma

This method is adapted from validated procedures for the simultaneous determination of quinapril and quinaprilat.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 20% methanol in water).

  • Elute quinaprilat with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 215 nm).

  • Quantification: Based on a calibration curve generated from standards of known quinaprilat concentrations.

UV-Visible Spectrophotometry for Quinapril Hydrochloride Estimation

A simple and cost-effective method for the quantification of quinapril hydrochloride in bulk or pharmaceutical formulations.[5]

1. Preparation of Standard Solutions

  • Prepare a stock solution of quinapril hydrochloride in a suitable solvent (e.g., methanol or a specific buffer).

  • Create a series of dilutions to generate a calibration curve (e.g., 2-10 µg/mL).[5]

2. Sample Analysis

  • Prepare the sample solution in the same solvent as the standards.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax), which should be predetermined (e.g., around 207 nm in acidic solution).[5]

  • Calculate the concentration of quinapril hydrochloride in the sample using the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Assessing Experimental Reproducibility

G cluster_0 Phase 1: Standardization cluster_1 Phase 2: Intra-Lab Reproducibility cluster_2 Phase 3: Inter-Lab Reproducibility A Define Standard Operating Procedures (SOPs) B Validate Analytical Methods (e.g., HPLC, UV-Vis) A->B C Characterize Reagents (e.g., Quinaprilat purity) B->C D Repeat Experiments by Different Analysts C->D E Vary Experimental Conditions (e.g., time, temperature) D->E F Statistical Analysis (e.g., ANOVA, RSD) E->F G Share SOPs and Reagents with Collaborating Labs F->G H Compare Results Across Different Laboratories G->H I Identify and Address Sources of Discrepancy H->I

Caption: A logical workflow for systematically assessing the reproducibility of quinaprilat experiments.

Signaling Pathway: Mechanism of Action of Quinaprilat

Quinaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE ACE Quinaprilat Quinaprilat Hydrochloride Quinaprilat->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The role of quinaprilat in inhibiting ACE within the RAAS signaling cascade.[6][7][8][9][10]

References

Quinaprilat's Binding Affinity: A Comparative Analysis of Tissue vs. Plasma Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to ACE in various tissues versus plasma. Understanding the differential binding in distinct physiological compartments is crucial for elucidating the drug's mechanism of action and its therapeutic efficacy in cardiovascular diseases.

Executive Summary

Quinaprilat exhibits potent inhibition of both circulating (plasma) and tissue-bound ACE. While direct comparative studies providing precise Ki or IC50 values across a range of tissues and plasma in a single cohort are limited in publicly available literature, existing evidence from preclinical studies in animal models consistently demonstrates that quinaprilat has a high affinity for ACE in both compartments. The rank order of potency for quinaprilat is consistently high and comparable across plasma and various tissue homogenates, including the lung, kidney, and heart. This suggests that the intrinsic binding affinity of quinaprilat to the ACE enzyme is similar, regardless of its location. However, in vivo studies demonstrate a more sustained inhibition of tissue ACE compared to plasma ACE, which is attributed to the slow dissociation of quinaprilat from the enzyme and its retention in the tissue microenvironment. This prolonged tissue-specific action is believed to be a key contributor to the long-lasting therapeutic effects of quinapril.

Quantitative Data Comparison

While precise, directly comparable binding affinity constants (Ki, IC50) are not available from a single study, the following tables summarize the rank order of potency and the observed in vivo inhibition of ACE by quinaprilat in different biological compartments.

Table 1: Rank Order of Potency of ACE Inhibitors Against Plasma and Tissue Homogenates [1][2]

This table is based on radioligand inhibitor binding assays using ¹²⁵I-351A. The results indicate that quinaprilat is one of the most potent ACE inhibitors, with a similar high potency in both plasma and various tissue homogenates.

ACE InhibitorPotency Rank (Plasma)Potency Rank (Lung)Potency Rank (Kidney)Potency Rank (Heart)
Quinaprilat = Benazeprilat = Benazeprilat = Benazeprilat = Benazeprilat
Perindoprilat> Lisinopril> Lisinopril> Lisinopril> Lisinopril
Lisinopril> Enalaprilat> Enalaprilat> Enalaprilat> Enalaprilat
Enalaprilat> Fosinoprilat> Fosinoprilat> Fosinoprilat> Fosinoprilat
Fosinoprilat(Least Potent)(Least Potent)(Least Potent)(Least Potent)

Table 2: Ex Vivo ACE Inhibition in Rats Following a Single Oral Dose of Quinapril (0.3 mg/kg) [3]

This table illustrates the percentage of ACE inhibition in various tissues and plasma at different time points after oral administration of quinapril. Notably, the inhibition in tissues, particularly the heart and aorta, is more persistent than in plasma.

Compartment2 hours post-dose24 hours post-dose
PlasmaHigh Inhibition25%
AortaHigh Inhibition30%
KidneysHigh Inhibition35%
Cardiac AtriaHigh Inhibition> 40%
Cardiac VentriclesHigh Inhibition> 40%

Experimental Protocols

The primary method utilized in the cited studies to determine the binding affinity and inhibitory potency of quinaprilat is the Radioligand Binding Assay .

Radioligand Binding Assay for ACE Inhibition

Objective: To determine the relative binding affinity of an unlabeled inhibitor (quinaprilat) by measuring its ability to displace a radiolabeled ligand from the ACE enzyme in plasma and tissue homogenates.

Materials:

  • Radioligand: ¹²⁵I-351A (a radiolabeled derivative of a potent ACE inhibitor).

  • Unlabeled Inhibitor: Quinaprilat.

  • Enzyme Source: Plasma samples and tissue homogenates (e.g., from lung, kidney, heart, aorta) prepared in an appropriate buffer.

  • Assay Buffer: e.g., Tris-HCl buffer with additives to prevent non-specific binding.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Gamma Counter: For measuring radioactivity.

Procedure:

  • Tissue Preparation: Tissues are homogenized in cold buffer and centrifuged to obtain a membrane fraction rich in ACE. The protein concentration of the homogenate is determined.

  • Incubation: A constant concentration of the radioligand (¹²⁵I-351A) and a constant amount of enzyme preparation (plasma or tissue homogenate) are incubated with varying concentrations of the unlabeled inhibitor (quinaprilat).

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the enzyme-ligand complexes (bound fraction), while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand is determined and is known as the IC50 (inhibitory concentration 50%). The IC50 value is inversely proportional to the binding affinity of the inhibitor. These values can be used to rank the potency of different inhibitors.

Visualizations

Below are diagrams illustrating the key concepts and workflows discussed in this guide.

ACE_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (acts on) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (converts) Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction (leads to) Renin Renin ACE ACE (Plasma & Tissue) Quinaprilat Quinaprilat Quinaprilat->ACE (inhibits)

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat on ACE.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Plasma Blood Collection (Plasma Separation) Incubation Incubation of: - ACE (from Plasma/Tissue) - Radioligand (¹²⁵I-351A) - Quinaprilat (variable conc.) Plasma->Incubation Tissue Tissue Dissection (Homogenization) Tissue->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Counting Gamma Counting (Quantify Bound Radioactivity) Filtration->Counting IC50 IC₅₀ Determination Counting->IC50

Caption: Experimental workflow for determining the binding affinity of Quinaprilat to ACE using a radioligand binding assay.

References

Safety Operating Guide

Personal protective equipment for handling Quinaprilat hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients like Quinaprilat hydrochloride is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes a combination of eye, skin, and respiratory protection.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash protection.[2]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] A disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs is recommended.[3][4] Handle with gloves; inspect them before use.[1] Double gloving is advised for compounding, administering, and disposal.[3] Powder-free gloves are recommended.[2]
Respiratory Protection In situations where dust may be generated, use a NIOSH-approved respirator such as an N-95 or N-100 particle mask.[4][5] Surgical masks offer little to no protection from chemical exposure.[2]

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is necessary. The following table outlines the initial first aid steps to be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[6] Seek medical attention.[6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[5] If skin irritation persists, consult a physician.[6]
Inhalation Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Ingestion Clean the mouth with water and then have the person drink plenty of water.[6] Do not induce vomiting unless directed by medical personnel.[5] Seek medical attention if symptoms occur.[6]

Spill and Disposal Procedures

Proper containment and disposal of this compound are critical to prevent environmental contamination and further exposure.

Spill Response Workflow

Caption: Workflow for handling a this compound spill.

Disposal Plan

Disposal of this compound and its contaminated packaging must be handled by a licensed hazardous material disposal company.[1] The product may be incinerated in a facility equipped with an afterburner and scrubber.[1] It is the responsibility of the chemical waste generator to correctly classify the waste and adhere to all federal, regional, and local disposal regulations.[6] Do not discharge into drains, water courses, or onto the ground.[1]

Standard Operating Procedure for Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks.

Handling Workflow

Caption: Standard operating procedure for this compound.

By adhering to these safety protocols and operational plans, laboratories can ensure a safe working environment and maintain compliance with regulatory standards when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.